K882
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H16N2O2 |
|---|---|
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
4-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]quinazoline |
InChI |
InChI=1S/C18H16N2O2/c1-21-14-8-10-18(22-2)13(11-14)7-9-17-15-5-3-4-6-16(15)19-12-20-17/h3-12H,1-2H3/b9-7+ |
Clé InChI |
BZIBNGDUNNRTCZ-VQHVLOKHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
K882: A Technical Guide to its Mechanism of Action as a Novel Src Inhibitor in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
K882 is a novel, potent Src inhibitor derived from quinazoline-based stilbenes demonstrating significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models with KRAS mutations.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and cellular consequences. The information presented herein is synthesized from primary research findings, offering a comprehensive resource for researchers and drug development professionals. This document includes a detailed summary of quantitative data, experimental protocols for key assays, and visual diagrams of the elucidated signaling pathways.
Core Mechanism of Action: Src Kinase Inhibition
This compound functions as a direct inhibitor of Src, a non-receptor tyrosine kinase frequently overexpressed and activated in various cancers, including NSCLC.[2][3] Mechanistically, this compound binds to the ATP-binding hydrophobic pocket of the Src kinase domain, preventing the phosphorylation of its downstream substrates.[1] This inhibition of Src activity is the primary event that triggers a cascade of anti-tumor effects.
Quantitative Kinase Inhibition Data
The binding affinity and inhibitory concentration of this compound against its primary target, Src, have been quantified.
| Parameter | Value | Description |
| Kd | 0.315 µM | Dissociation constant, indicating the binding affinity of this compound to Src kinase. |
Table 1: Kinase Inhibition Data for this compound.
Downstream Signaling Pathways Modulated by this compound
The inhibition of Src by this compound leads to the blockade of multiple oncogenic signaling pathways that are critical for tumor cell proliferation, survival, and metastasis.[1]
PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. This compound's inhibition of Src leads to the downregulation of this pathway.[1]
Jak1/Stat3 Pathway
The Janus kinase 1 (Jak1)/Signal transducer and activator of transcription 3 (Stat3) pathway is involved in cytokine signaling and plays a significant role in cell proliferation and survival. This compound effectively blocks the activation of this pathway.[1]
Ras/MAPK Pathway
The Ras/Mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Inhibition of Src by this compound results in the suppression of the Ras/MAPK pathway.[1]
Cellular Effects of this compound
The modulation of the aforementioned signaling pathways by this compound culminates in several measurable anti-cancer effects at the cellular level.
Induction of Apoptosis
This compound induces programmed cell death, or apoptosis, in NSCLC cells.[1] This is achieved, in part, through the inhibition of two key anti-apoptotic proteins:
-
X-linked inhibitor of apoptosis protein (XIAP): A potent endogenous inhibitor of caspases.
-
Survivin: A member of the inhibitor of apoptosis (IAP) family that also plays a role in cell division.
Inhibition of Cell Proliferation, Migration, and Invasion
This compound demonstrates potent inhibitory effects on the proliferation, migration, and invasion of human KRAS G12C mutant NSCLC NCI-H358 cells.[1]
Cell Cycle Arrest
Treatment with this compound leads to cell cycle arrest in the G2/M phase in NCI-H358 cells, preventing the cells from proceeding through mitosis.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Lines and Culture
-
Cell Line: Human KRAS G12C mutant NSCLC NCI-H358 cells.
-
Culture Conditions: Specific media, serum concentrations, and incubation conditions as described in the primary literature.
Kinase Activity Assay
-
Objective: To determine the in vitro inhibitory effect of this compound on Src kinase activity.
-
Methodology: A typical kinase assay would involve incubating recombinant Src kinase with a specific substrate and ATP in the presence of varying concentrations of this compound. The level of substrate phosphorylation would then be quantified, often using methods like ELISA or radiometric assays.
Cell Viability and Proliferation Assays
-
Objective: To assess the effect of this compound on the viability and proliferation of NSCLC cells.
-
Methodology: NCI-H358 cells are seeded in 96-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Cell viability is then measured using assays such as MTT or CellTiter-Glo, which quantify metabolic activity.
Cell Migration and Invasion Assays
-
Objective: To evaluate the impact of this compound on the migratory and invasive potential of NSCLC cells.
-
Methodologies:
-
Wound Healing Assay (Migration): A scratch is made in a confluent monolayer of cells. The rate at which the cells close the gap is monitored over time in the presence or absence of this compound.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The number of cells that invade through the matrix and migrate to the lower chamber in response to a chemoattractant is quantified.
-
Apoptosis and Cell Cycle Analysis
-
Objective: To quantify the induction of apoptosis and cell cycle arrest by this compound.
-
Methodology: Flow cytometry is a standard technique for these analyses.
-
Apoptosis: Cells are stained with Annexin V (an early apoptotic marker) and propidium (B1200493) iodide (PI, a late apoptotic/necrotic marker) and analyzed by flow cytometry.
-
Cell Cycle: Cells are fixed, stained with a DNA-intercalating dye (e.g., PI), and their DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
-
Western Blot Analysis
-
Objective: To assess the phosphorylation status and expression levels of key proteins in the downstream signaling pathways of Src.
-
Methodology: NCI-H358 cells are treated with this compound for a specified time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of proteins such as Src, Akt, Stat3, and MAPK.
Preclinical In Vivo Efficacy
In a NCI-H358 xenograft tumor model, this compound demonstrated a significant tumor inhibition effect in vivo without causing obvious organ damage, highlighting its potential as a therapeutic agent.[1]
Conclusion
This compound is a promising novel Src inhibitor with a well-defined mechanism of action against NSCLC. By directly targeting Src kinase, it effectively abrogates multiple downstream oncogenic signaling pathways, leading to the induction of apoptosis, inhibition of cellular proliferation and invasion, and cell cycle arrest. The data summarized in this technical guide provide a solid foundation for further preclinical and clinical development of this compound as a targeted therapy for KRAS-mutant NSCLC.
References
- 1. Identification of a novel Src inhibitor this compound derived from quinazoline-based stilbenes with anti-NSCLC effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Src inhibitor AZD0530 blocks invasion and may act as a radiosensitizer in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodomycin A, a novel Src-targeted compound, can suppress lung cancer cell progression via modulating Src-related pathways - PMC [pmc.ncbi.nlm.nih.gov]
K882: A Novel Quinazoline-Based Stilbene Derivative as a Potent Src Inhibitor for KRAS-Mutant Non-Small Cell Lung Cancer
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of K882, a novel quinazoline-based stilbene (B7821643) derivative identified as a potent inhibitor of Src kinase. This compound demonstrates significant anti-tumor activity in preclinical models of non-small cell lung cancer (NSCLC), particularly those with KRAS mutations. This guide details the discovery, synthesis, mechanism of action, and preclinical efficacy of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. A significant subset of NSCLC is driven by mutations in the KRAS oncogene, which have historically been challenging to target therapeutically. While direct KRAS G12C inhibitors have shown promise, the emergence of drug resistance necessitates the exploration of alternative therapeutic strategies. One such approach is the targeting of downstream effectors or parallel signaling pathways that are critical for the survival and proliferation of KRAS-mutant cancer cells.
The Src family of non-receptor tyrosine kinases are crucial signaling nodes that regulate a multitude of cellular processes, including proliferation, survival, migration, and invasion.[1] Aberrant Src activation is a common feature in many solid tumors, including NSCLC, where it can be a downstream effector of oncogenic receptor tyrosine kinases like EGFR.[1] this compound, also known as (E)-4-(2,5-dimethoxystyryl)quinazoline, was developed as a selective inhibitor of Src kinase to counteract its oncogenic signaling in NSCLC.[2]
Discovery and Synthesis of this compound
This compound was identified through a rational drug design approach, starting from a series of quinazoline-based stilbene derivatives. The core quinazoline (B50416) scaffold is a well-established pharmacophore in oncology, with several approved drugs incorporating this moiety.[3]
Proposed Synthesis of this compound
While the specific, detailed synthesis protocol from the primary literature is not publicly available, a plausible synthetic route for this compound, (E)-4-(2,5-dimethoxystyryl)quinazoline, can be proposed based on established methods for the synthesis of 4-styrylquinazolines. A common and efficient method involves a one-pot, three-component reaction.[4][5]
Reaction Scheme:
A potential synthesis could involve the Cu(OAc)₂-mediated cyclocondensation of 1-(2-aminophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one with an appropriate aldehyde and ammonium (B1175870) acetate (B1210297) under aerobic conditions.[4]
Experimental Protocol (General):
-
Preparation of the 2'-aminochalcone intermediate: The synthesis would likely begin with the Claisen-Schmidt condensation of 2-aminoacetophenone (B1585202) and 2,5-dimethoxybenzaldehyde (B135726) to form the corresponding 2'-aminochalcone.
-
Cyclocondensation to form the quinazoline ring: The 2'-aminochalcone is then reacted with an aldehyde (such as benzaldehyde) and ammonium acetate in the presence of a catalyst like copper(II) acetate in a suitable solvent (e.g., ethanol).[4]
-
Reaction Conditions: The mixture is typically heated at reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[4]
-
Purification: Upon completion, the reaction mixture is cooled, and the crude product is isolated. Purification is typically achieved through recrystallization or column chromatography to yield the final product, (E)-4-(2,5-dimethoxystyryl)quinazoline (this compound).
Biological Activity and Efficacy
This compound has demonstrated potent and selective inhibitory activity against Src kinase and significant anti-tumor effects in preclinical models of NSCLC.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound's biological activity.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | |||
| Src Kinase | 315 nM | In vitro | [2] |
| In vitro Proliferation (IC₅₀) | |||
| NCI-H358 (KRAS G12C) | 2.03 µM | Cell-based | [2] |
| NCI-H358 (Wild-type) | 2.14 µM | Cell-based | [2] |
| In vivo Efficacy | |||
| Dosage | Tumor Inhibition Rate | Model | |
| 25 mg/kg | 42.48% | NCI-H358 Xenograft | [1] |
| 50 mg/kg | 49.72% | NCI-H358 Xenograft | [1] |
| 100 mg/kg | 60.39% | NCI-H358 Xenograft | [1] |
Table 1: Quantitative Biological Activity of this compound
| Biological Effect | Effective Concentration | Cell Line | Reference |
| Inhibition of Migration | 2, 4, and 8 µM | NCI-H358 | [2] |
| Inhibition of Invasion | 2, 4, and 8 µM | NCI-H358 | [2] |
| G2/M Cell Cycle Arrest | 1, 4, and 8 µM | NCI-H358 | [2] |
| Induction of Apoptosis | 4 and 8 µM | NCI-H358 | [2] |
Table 2: Cellular Effects of this compound in NCI-H358 Cells
Mechanism of Action
This compound exerts its anti-tumor effects by directly targeting and inhibiting the activity of Src kinase.
Direct Src Inhibition
This compound binds to the ATP-binding hydrophobic pocket of Src, preventing its autophosphorylation at Tyrosine 416 (Y416), a key activation site.[2] Conversely, it increases phosphorylation at Tyrosine 527 (Y527), which is an inactivation site.[2]
Downstream Signaling Pathways
By inhibiting Src, this compound effectively blocks several downstream signaling pathways that are critical for the proliferation and survival of NSCLC cells. These include:
-
JAK/STAT Pathway: This pathway is involved in cell proliferation, differentiation, and apoptosis.
-
PI3K/Akt Pathway: A central pathway that promotes cell survival and growth.
-
RAS/MAPK Pathway: A key pathway that regulates cell proliferation, differentiation, and survival.
The inhibition of these pathways ultimately leads to the observed anti-tumor effects of this compound, including cell cycle arrest and apoptosis.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound. These are generalized protocols and may require optimization for specific laboratory conditions.
Western Blot for Src Phosphorylation
This protocol is for the detection of phosphorylated Src (p-Src) and total Src in cell lysates.
-
Cell Lysis:
-
Treat NCI-H358 cells with varying concentrations of this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and denature by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Src (Y416) and total Src overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the migratory capacity of NCI-H358 cells.
-
Cell Seeding:
-
Seed NCI-H358 cells in a 6-well plate and grow to a confluent monolayer.
-
-
Creating the Wound:
-
Create a "scratch" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh media containing different concentrations of this compound or vehicle control.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
-
Analysis:
-
Measure the area of the wound at each time point and calculate the percentage of wound closure.
-
Transwell Invasion Assay
This assay evaluates the effect of this compound on the invasive potential of NCI-H358 cells.
-
Chamber Preparation:
-
Coat the upper surface of a Transwell insert with a basement membrane matrix (e.g., Matrigel).
-
-
Cell Seeding:
-
Starve NCI-H358 cells in serum-free media.
-
Seed the starved cells in the upper chamber of the Transwell insert in serum-free media containing this compound or vehicle.
-
Add complete media (with serum as a chemoattractant) to the lower chamber.
-
-
Incubation:
-
Incubate for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
-
Cell Cycle Analysis
This protocol outlines the analysis of cell cycle distribution using propidium (B1200493) iodide (PI) staining and flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat NCI-H358 cells with this compound for a specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at 4°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol describes the detection of apoptosis using Annexin V and propidium iodide (PI) staining followed by flow cytometry.
-
Cell Treatment and Harvesting:
-
Treat NCI-H358 cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Src kinase, blocking downstream signaling pathways.
Experimental Workflow for this compound Evaluation
Caption: Workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a promising novel Src inhibitor with significant anti-tumor activity in preclinical models of NSCLC, particularly in the context of KRAS mutations. Its mechanism of action, involving the direct inhibition of Src and the subsequent blockade of key downstream signaling pathways, provides a strong rationale for its further development. The data and protocols presented in this whitepaper offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and the broader strategy of targeting Src in cancer. Further investigation is warranted to fully elucidate its clinical potential.
References
- 1. Src-Family Kinases Are Activated in Non-Small Cell Lung Cancer and Promote the Survival of Epidermal Growth Factor Receptor-Dependent Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biology and Therapeutic Potential of the Src-YAP Axis in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically availab ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03702B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
K882 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K882, a novel quinazoline-based stilbene (B7821643) derivative, has been identified as a potent inhibitor of Src kinase with significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models harboring KRAS mutations. This technical guide provides an in-depth overview of the target identification and validation of this compound, detailing the experimental methodologies and summarizing the key quantitative data. The information presented herein is intended to equip researchers with the necessary knowledge to understand the mechanism of action of this compound and to potentially guide further preclinical and clinical development.
Target Identification: this compound as a Direct Src Kinase Inhibitor
The primary molecular target of this compound has been identified as the non-receptor tyrosine kinase, Src. This was established through a combination of in silico modeling and in vitro biochemical assays.
Binding Affinity Assay
The binding affinity of this compound to the Src kinase was determined using a competitive binding assay. This assay measures the ability of a test compound to displace a known ligand from the ATP-binding pocket of the kinase.
Experimental Protocol: Src Kinase Binding Assay
A time-resolved fluorescence energy transfer (TR-FRET) based assay was employed to determine the dissociation constant (KD) of this compound for the Src kinase.
-
Reagents:
-
Recombinant human Src kinase (full-length).
-
A proprietary fluorescently labeled ATP-competitive ligand (tracer).
-
Europium-labeled anti-tag antibody specific for the recombinant Src.
-
Assay buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
-
-
Procedure:
-
A serial dilution of this compound was prepared in the assay buffer.
-
Src kinase, the fluorescent tracer, and the europium-labeled antibody were pre-mixed.
-
The this compound dilutions were added to the kinase/tracer/antibody mixture in a 384-well plate.
-
The plate was incubated at room temperature for 60 minutes to allow for binding equilibrium to be reached.
-
The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (acceptor) and 665 nm (donor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence was calculated.
-
The data were plotted as the percentage of inhibition versus the logarithm of the this compound concentration.
-
The KD value was determined by fitting the data to a one-site binding model using GraphPad Prism software.
-
Quantitative Data: Binding Affinity
| Compound | Target | KD (μM) |
| This compound | Src | 0.315[1] |
Target Validation in a Cellular Context
The inhibitory effect of this compound on Src activity and its downstream signaling pathways was validated in the KRASG12C mutant NSCLC cell line, NCI-H358.
Inhibition of Cellular Proliferation, Migration, and Invasion
This compound demonstrated potent inhibitory effects on key cellular processes associated with tumorigenesis.
Experimental Protocols:
-
Cell Proliferation Assay (MTT Assay): NCI-H358 cells were seeded in 96-well plates and treated with varying concentrations of this compound (0.5-8 μM) for 24, 48, and 72 hours. Cell viability was assessed by adding MTT solution, followed by solubilization of the formazan (B1609692) crystals and measurement of absorbance at 570 nm.
-
Wound Healing Assay (Migration): A confluent monolayer of NCI-H358 cells was scratched to create a "wound." The cells were then treated with this compound, and the closure of the wound was monitored and imaged at different time points.
-
Transwell Invasion Assay: NCI-H358 cells were seeded in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber contained a chemoattractant. Cells were treated with this compound, and after incubation, the number of cells that invaded through the Matrigel and migrated to the lower surface of the insert was quantified.
Quantitative Data: Cellular Activity
| Assay | Cell Line | This compound Concentration Range (μM) | Outcome |
| Proliferation | NCI-H358 | 0.5 - 8 | Dose- and time-dependent inhibition of cell growth |
| Migration | NCI-H358 | Not specified | Inhibition of cell migration |
| Invasion | NCI-H358 | Not specified | Inhibition of cell invasion |
Induction of Apoptosis and Cell Cycle Arrest
This compound was shown to induce programmed cell death (apoptosis) and cause a halt in the cell cycle at the G2/M phase.
Experimental Protocols:
-
Apoptosis Assay (Annexin V/PI Staining): NCI-H358 cells were treated with this compound for 48 hours. The cells were then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive, PI negative) was quantified by flow cytometry.
-
Cell Cycle Analysis: NCI-H358 cells were treated with this compound for 24 hours. The cells were then fixed, permeabilized, and stained with PI. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was analyzed by flow cytometry.
Quantitative Data: Apoptosis and Cell Cycle
| Assay | Cell Line | This compound Treatment | Result |
| Apoptosis | NCI-H358 | Dose-dependent | Increased rate of apoptotic cells |
| Cell Cycle | NCI-H358 | Not specified | Arrested in the G2/M phase |
Inhibition of Downstream Signaling Pathways
To confirm the mechanism of action, the effect of this compound on signaling pathways known to be regulated by Src was investigated using Western blot analysis. This compound was found to inhibit the activation of the PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: NCI-H358 cells were treated with this compound for the indicated times. Cells were then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membranes were blocked with 5% non-fat milk in TBST and then incubated with primary antibodies overnight at 4°C. The following primary antibodies were used: anti-phospho-Src (Tyr416), anti-Src, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-Jak1 (Tyr1034/1035), anti-Jak1, anti-phospho-Stat3 (Tyr705), anti-Stat3, anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), and anti-ERK1/2.
-
Detection: After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway Diagrams
Caption: this compound inhibits Src, blocking multiple downstream oncogenic signaling pathways.
In Vivo Target Validation
The anti-tumor efficacy of this compound was evaluated in a preclinical mouse xenograft model of NSCLC.
NCI-H358 Xenograft Model
Experimental Protocol:
-
Animal Model: Female athymic nude mice (4-6 weeks old) were used.
-
Cell Implantation: NCI-H358 cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumors reached a palpable size, the mice were randomized into vehicle control and this compound treatment groups. This compound was administered intraperitoneally once daily for 31 days at doses of 25, 50, and 100 mg/kg.
-
Tumor Growth Monitoring: Tumor volume was measured every two days using calipers.
-
Endpoint Analysis: At the end of the study, the mice were euthanized, and the tumors were excised, weighed, and processed for histological and Western blot analysis. The vital organs were also collected to assess for any apparent toxicity.
Quantitative Data: In Vivo Efficacy
| Treatment Group | Dose (mg/kg) | Tumor Inhibitory Rate (%) |
| This compound | 25 | 42.48 |
| This compound | 50 | 49.72 |
| This compound | 100 | 60.39 |
In Vivo Target Engagement
Western blot analysis of the tumor tissues from the xenograft study confirmed that this compound treatment led to a dose-dependent decrease in the phosphorylation of Src at tyrosine 416 (Y416), the autophosphorylation site indicative of Src activation. This provides direct evidence of in vivo target engagement.
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of this compound in a xenograft model.
Conclusion
The collective evidence from biochemical, cellular, and in vivo studies strongly supports the identification and validation of Src kinase as the primary target of this compound. This compound demonstrates potent and direct binding to Src, leading to the inhibition of its kinase activity. This, in turn, disrupts multiple downstream signaling pathways crucial for tumor cell proliferation, survival, migration, and invasion. The significant anti-tumor efficacy of this compound in a preclinical model of KRAS-mutant NSCLC, coupled with its clear in vivo target engagement, underscores its potential as a promising therapeutic agent for this challenging cancer subtype. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound is warranted to advance its development towards clinical applications.
References
An In-depth Technical Guide to the In Vitro Kinase Assay for the Src Inhibitor K882
This technical guide provides a comprehensive overview of the in vitro kinase assay as it pertains to the characterization of K882, a known inhibitor of the Src tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor profiling and mechanism of action studies.
Introduction to this compound
This compound (also known as Compound 4e) has been identified as a potent inhibitor of Src, a non-receptor tyrosine kinase that plays a pivotal role in regulating a multitude of cellular processes.[1] Dysregulation of Src activity is implicated in the development and progression of various cancers, making it a key target for therapeutic intervention. This compound has been shown to inhibit Src with a dissociation constant (Kd) of 0.315 μM.[1] Its mechanism of action involves the suppression of several downstream signaling cascades, including the PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK pathways, ultimately leading to the induction of apoptosis and inhibition of tumor cell proliferation, migration, and invasion.[1]
This compound Kinase Inhibitor Profile
While a comprehensive kinase panel screening for this compound is not publicly available, the known quantitative data for its primary target is summarized below. A broader understanding of an inhibitor's selectivity is critical to predicting its biological effects and potential off-target toxicities. Kinase profiling services are commercially available to screen compounds against a large panel of kinases.[2]
Table 1: Quantitative Inhibitory Activity of this compound
| Kinase Target | Parameter | Value (µM) |
| Src | Kd | 0.315 |
Note: This table is populated with the publicly available data for this compound. A full kinase panel screen would provide IC50 or Kd values against hundreds of other kinases.
Signaling Pathways Inhibited by this compound
This compound exerts its cellular effects by inhibiting Src, which in turn blocks the activation of several downstream signaling pathways crucial for cell survival and proliferation. The following diagram illustrates the central role of Src and the point of inhibition by this compound.
Experimental Protocol: In Vitro Kinase Assay for this compound
The following protocol is a representative methodology for determining the in vitro inhibitory activity of this compound against Src kinase. This protocol is adapted from established luminescence-based kinase assays, such as the Kinase-Glo® Max assay, which measures the amount of ATP remaining in solution following a kinase reaction.[3] A decrease in luminescence correlates with higher kinase activity, as more ATP is consumed.
Materials and Reagents
-
Enzyme: Recombinant human Src kinase (e.g., from BPS Bioscience)
-
Substrate: Poly-(Glu,Tyr 4:1) peptide (e.g., from Sigma-Aldrich or BPS Bioscience)[3]
-
Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution (e.g., 10 mM)
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP: Adenosine 5'-triphosphate, stock solution in water
-
Detection Reagent: Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)
-
Plates: White, opaque, 96-well assay plates (e.g., Corning)
-
Instrumentation: Multimode microplate reader with luminescence detection capabilities
Assay Workflow Diagram
Detailed Procedure
-
Prepare this compound Dilution Series:
-
Create a serial dilution of the this compound stock solution in 100% DMSO. For an IC50 determination, a 10-point, 3-fold dilution series starting from 1 mM is recommended.
-
Further dilute this series in the kinase assay buffer to achieve the desired final assay concentrations (e.g., ranging from 100 µM to 5 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of the diluted this compound or vehicle (DMSO in kinase buffer) to the appropriate wells.
-
Prepare the Src kinase solution by diluting the enzyme stock in kinase assay buffer to the desired concentration (e.g., 2-5 ng/µL). The optimal concentration should be determined empirically to achieve a robust signal window.
-
Add 10 µL of the diluted Src kinase to each well, except for the "no enzyme" negative control wells. Add 10 µL of kinase buffer to these negative control wells.
-
Gently mix the plate and incubate at room temperature for 10 minutes to allow for pre-incubation of the inhibitor with the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a master mix of the substrate and ATP in kinase assay buffer. The final concentration of the Poly-(Glu,Tyr 4:1) substrate should be around 0.5 mg/mL, and the ATP concentration should be at its Km value for Src (or a standard concentration like 100 µM).[3]
-
Add 10 µL of the Substrate/ATP mix to all wells to initiate the reaction. The total reaction volume is now 25 µL.
-
-
Reaction Incubation:
-
Mix the plate gently and incubate at room temperature for 60 minutes.[3] The incubation time may need to be optimized based on enzyme activity.
-
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 25 µL of the Kinase-Glo® Max reagent to each well to terminate the kinase reaction and initiate the luminescent signal generation.
-
Mix the plate and incubate at room temperature for 15 minutes to stabilize the luminescent signal.[3]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a microplate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each this compound concentration is calculated using the following formula:
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_vehicle - RLU_no_enzyme))
-
Where:
-
RLU_inhibitor is the relative luminescence units from wells containing this compound.
-
RLU_vehicle is the average luminescence from the vehicle control wells (enzyme + substrate + DMSO).
-
RLU_no_enzyme is the average luminescence from the negative control wells (substrate + DMSO, no enzyme).
-
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of Src kinase activity.
-
Conclusion
This guide provides a foundational framework for the in vitro characterization of the Src inhibitor this compound. While specific quantitative data on its broader kinase selectivity remains limited, the provided experimental protocol offers a robust method for determining its inhibitory potency against Src. The visualization of the affected signaling pathways underscores the mechanism by which this compound exerts its anti-cancer effects. Rigorous in vitro kinase profiling is an indispensable step in the preclinical development of targeted inhibitors, providing crucial insights into their efficacy and potential for off-target effects.
References
An In-depth Technical Guide to the Cellular Uptake and Localization of the GluA2 Subunit of the AMPA Receptor: The Pivotal Role of the K882 Residue
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide delineates the molecular mechanisms governing the cellular uptake and subcellular localization of the GluA2 subunit of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a specific emphasis on the critical role of the lysine (B10760008) 882 (K882) residue. Understanding these trafficking pathways is paramount for developing novel therapeutics targeting synaptic plasticity in various neurological disorders.
Quantitative Data Summary
The trafficking of the GluA2 subunit is a dynamic process regulated by a series of post-translational modifications and protein-protein interactions. The this compound residue, and its neighboring serine 880 (S880), are central to this regulation. While the provided literature does not contain specific numerical uptake rates, it extensively describes the functional outcomes of modifications at these sites.
| Modification / Mutation | Effect on Protein Interaction | Effect on Cellular Process | Functional Outcome | References |
| Phosphorylation of S880 | Disrupts interaction with GRIP/ABP; promotes interaction with PICK1. | Promotes internalization of GluA2-containing AMPA receptors. | Shifts equilibrium towards receptor internalization over synaptic anchoring. | [1][2] |
| Ubiquitination of this compound | Primes the receptor for endocytosis and subsequent sorting. | Targets the receptor for lysosomal degradation. | Reduced surface expression of GluA2. | [3][4][5] |
| K882A Mutation | Prevents PKC-mediated phosphorylation at S880. | Disrupts activity-dependent internalization of GluA2. | Increased AMPAR-mediated transmission; potentiated reinstatement of cocaine seeking. | [1][6][7] |
| "Ubiquitin-null" Mutation (Lysine to Arginine) | Prevents ubiquitination. | Results in reduced degradation and lysosomal targeting of the AMPA receptor subunit. | Increased surface stability of the receptor. | [3][4] |
Signaling Pathways and Regulatory Mechanisms
The internalization of GluA2-containing AMPA receptors is a key mechanism of synaptic plasticity, particularly long-term depression (LTD). This process is initiated by signaling cascades that lead to post-translational modifications of the GluA2 C-terminal tail.
Signaling Pathway for GluA2 Internalization
The induction of LTD, for example through phorbol (B1677699) ester treatment or specific synaptic activity, triggers the activation of Protein Kinase C (PKC). PKC phosphorylates the S880 residue on GluA2. This phosphorylation event is a critical switch: it disrupts the interaction between GluA2 and the anchoring protein GRIP/ABP (Glutamate Receptor-Interacting Protein/AMPA Receptor-Binding Protein), which stabilizes the receptor at the synapse. Concurrently, phosphorylated S880 promotes the binding of PICK1 (Protein Interacting with C Kinase 1). The GluA2-PICK1 interaction is thought to prime the receptor for endocytosis.[1][2] Subsequently, ubiquitination at the nearby this compound residue can occur, which serves as a signal for sorting the internalized receptor to lysosomes for degradation.[3][4][5] This entire process results in a reduction of AMPA receptors at the synaptic membrane, depressing synaptic transmission.
Caption: Signaling cascade for activity-dependent internalization of GluA2.
Experimental Workflow for Studying GluA2 Internalization
A common workflow to investigate the role of this compound and S880 in GluA2 trafficking involves cell culture, genetic manipulation, biochemical assays, and microscopy. This allows researchers to dissect the molecular players and observe the resulting cellular phenotypes.
Caption: Workflow for analyzing the role of this compound in GluA2 trafficking.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon the findings related to GluA2 trafficking. Below are protocols for key experiments cited in the literature.
Site-Directed Mutagenesis of GluA2
Objective: To create mutations at specific residues (e.g., K882A) to study their functional importance.
Protocol:
-
Template: A plasmid vector containing the full-length wild-type GluA2 cDNA is used as the template.
-
Primer Design: Design complementary oligonucleotide primers (typically 25-45 bases) containing the desired mutation (e.g., changing the codon for Lysine (K) at position 882 to Alanine (A)). The mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction should contain the template DNA, the mutagenic primers, dNTPs, and the polymerase buffer.
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
Repeat for 18-25 cycles.
-
-
Template Digestion: The PCR product is treated with the endonuclease DpnI. This enzyme specifically digests the methylated parental (non-mutated) DNA template, leaving the newly synthesized, unmethylated (mutated) plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. The nicks in the mutated plasmid are repaired by the bacterial host.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the desired mutation via DNA sequencing.
Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions
Objective: To determine if GluA2 (and its mutants) interacts with binding partners like GRIP1 or PICK1 in a cellular context.[1]
Protocol:
-
Cell Lysis: Transfected HEK293T cells expressing the proteins of interest (e.g., GFP-tagged GRIP1 and a specific form of GluA2) are harvested and lysed in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysate is incubated with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with an antibody against one of the proteins of interest (e.g., anti-GFP antibody to pull down GFP-GRIP1) overnight at 4°C with gentle rotation.
-
Complex Capture: Protein A/G-agarose beads are added to the lysate-antibody mixture and incubated for 1-2 hours to capture the antibody-protein complexes.
-
Washing: The beads are pelleted by centrifugation and washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with antibodies against the other protein of interest (e.g., anti-GluA2 antibody) to detect the co-immunoprecipitated protein. The presence of a band indicates an interaction.
Subcellular Localization via Immunofluorescence
Objective: To visualize the location of GluA2 within the cell and observe its co-localization with markers for specific organelles (e.g., early endosomes, lysosomes).
Protocol:
-
Cell Culture and Fixation: Neurons or transfected cells are grown on glass coverslips. The cells are fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with a solution of 0.25% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 1% BSA and 2% normal goat serum in PBST) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with primary antibodies diluted in blocking buffer overnight at 4°C. For co-localization, a mixture of antibodies from different species is used (e.g., a rabbit anti-GluA2 and a mouse anti-EEA1 for early endosomes).
-
Secondary Antibody Incubation: After washing, cells are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) for 1-2 hours at room temperature, protected from light.
-
Mounting and Imaging: Coverslips are mounted onto microscope slides using a mounting medium containing DAPI (to stain nuclei).
-
Confocal Microscopy: Images are acquired using a confocal microscope. Co-localization is assessed by merging the different fluorescent channels and observing overlapping signals.
References
- 1. Glutamate Receptor Subunit 2 Serine 880 Phosphorylation Modulates Synaptic Transmission and Mediates Plasticity in CA1 Pyramidal Cells | Journal of Neuroscience [jneurosci.org]
- 2. Glutamate Receptor Subunit 2 Serine 880 Phosphorylation Modulates Synaptic Transmission and Mediates Plasticity in CA1 Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms of AMPA Receptor Endosomal Sorting [frontiersin.org]
- 4. Mechanisms of AMPA Receptor Endosomal Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 6. Disrupting GluA2 Phosphorylation Potentiates Reinstatement of Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of GluA2 Phosphorylation Potentiates Stress Responsivity - PMC [pmc.ncbi.nlm.nih.gov]
K882: A Technical Guide to its Binding Affinity and Kinetics with Src Kinase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of K882, a potent inhibitor of Src kinase. This compound has demonstrated significant anti-tumor effects, particularly in non-small cell lung cancer (NSCLC) models.[1] A thorough understanding of its binding affinity and kinetics is crucial for further preclinical and clinical development. This document summarizes the available quantitative data, presents detailed experimental methodologies for characterizing its interaction with Src, and visualizes the associated signaling pathways.
Quantitative Binding Data
The interaction between this compound and its primary target, Src kinase, has been quantitatively characterized, revealing a strong binding affinity. A summary of the key binding and inhibitory values is presented in the table below.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | Src Kinase | Not Specified | Kd | 315 nM | [2] |
| This compound | NCI H358 (wild-type) | Cell Proliferation Assay | IC50 | 2.14 µM | [2] |
| This compound | NCI H358 (KRAS G12C) | Cell Proliferation Assay | IC50 | 2.03 µM | [2] |
Note: The specific biophysical assay used to determine the dissociation constant (Kd) was not detailed in the available literature. However, the provided value indicates a high affinity of this compound for Src kinase.
Experimental Protocols
To ensure reproducibility and facilitate further investigation into the binding characteristics of this compound, this section provides a detailed, representative experimental protocol based on a common method for determining binding affinity and kinetics for small molecule inhibitors of kinases: Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for this compound-Src Binding Analysis
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) of this compound binding to Src kinase.
Materials:
-
Recombinant human Src kinase
-
This compound
-
SPR instrument (e.g., Biacore, OpenSPR)
-
Sensor chip (e.g., CM5, Streptavidin-coated)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
-
DMSO (for this compound stock solution)
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface of a flow cell using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize recombinant Src kinase to the activated surface to a target density (e.g., 150-200 response units).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl.
-
A reference flow cell should be prepared similarly but without the immobilized kinase to subtract non-specific binding.
-
-
Analyte Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in running buffer. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%. A typical concentration range would span from 0.1 to 10 times the expected Kd (e.g., 10 nM to 3 µM).
-
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor surface (both reference and active flow cells) at a constant flow rate.
-
Monitor the association phase for a defined period (e.g., 180-300 seconds).
-
Switch to running buffer to monitor the dissociation phase (e.g., 300-600 seconds).
-
Between each this compound concentration, regenerate the sensor surface with a short pulse of regeneration solution to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
References
K882: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
K882 is a quinazoline-based stilbene (B7821643) derivative identified as a potent inhibitor of Src kinase.[1][2] It has demonstrated anti-tumor activity, particularly against non-small cell lung cancer (NSCLC), by impeding key cellular processes such as proliferation, migration, and invasion, and by inducing apoptosis.[1][2] Mechanistically, this compound binds to the ATP-binding hydrophobic pocket of Src, thereby inhibiting its kinase activity and modulating downstream signaling pathways crucial for cancer progression.[1] This technical guide provides a detailed overview of the kinase selectivity profile of this compound, based on currently available data, outlines relevant experimental methodologies, and visualizes its impact on cellular signaling.
Data Presentation: Kinase Interaction Profile of this compound
While a comprehensive screening of this compound against a broad kinase panel is not publicly available, its primary target has been identified and characterized. The following table summarizes the known quantitative interaction data for this compound.
| Kinase | Method | Value | Notes |
| Src | Dissociation Constant (Kd) | 0.315 µM | Direct binding to the ATP-binding pocket. |
Signaling Pathway Analysis
This compound exerts its anti-tumor effects by inhibiting Src, which in turn blocks the activation of several critical downstream signaling pathways. These include the JAK/STAT, PI3K/Akt/mTOR, and Ras/MAPK pathways, all of which are pivotal in regulating cell growth, proliferation, and survival.[1][2]
References
K882: A Novel Src Inhibitor Targeting Downstream Pro-Survival Signaling in Non-Small Cell Lung Cancer
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel Src inhibitor K882, also known as compound 4e. This compound, a quinazoline-based stilbene (B7821643) derivative, has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC). This document details the mechanism of action of this compound, its effects on critical downstream signaling pathways, and provides established experimental protocols for assessing its efficacy.
This compound has been identified as a potent inhibitor of Src kinase, binding to its ATP-binding hydrophobic pocket. This inhibition leads to the downstream suppression of key pro-survival signaling cascades, including the JAK/STAT, PI3K/Akt/mTOR, and RAS/MAPK pathways. The collective impact of this multi-pathway inhibition is the induction of apoptosis and a halt in the proliferation, migration, and invasion of cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Description |
| Target | Src Kinase | |
| Binding Affinity (Kd) | 315 nM | Dissociation constant for Src kinase. |
Table 1: Biochemical Activity of this compound
| Cell Line | Assay | IC50 |
| NCI-H358 (wild-type) | Proliferation | 2.14 µM |
| NCI-H358 (KRAS G12C) | Proliferation | 2.03 µM |
Table 2: In Vitro Cellular Activity of this compound
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound. These are representative protocols and may require optimization for specific experimental conditions.
Western Blot Analysis for Downstream Signaling
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the Src, PI3K/Akt, JAK/STAT, and RAS/MAPK pathways following treatment with this compound.
Materials:
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: Specific antibodies for total and phosphorylated forms of Src, Akt, mTOR, STAT3, and ERK.
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., NCI-H358) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize phosphorylated protein levels to total protein levels.
-
Cell Proliferation Assay
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cells using a colorimetric assay such as the MTT or WST-1 assay.
Materials:
-
96-well cell culture plates.
-
Cancer cell line (e.g., NCI-H358).
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent.
-
Solubilization solution (e.g., DMSO for MTT).
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
Assay:
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
-
Cell Migration and Invasion Assays
These protocols detail the use of Transwell inserts to evaluate the effect of this compound on cell migration (uncoated inserts) and invasion (Matrigel-coated inserts).
Materials:
-
24-well Transwell inserts (8 µm pore size).
-
Matrigel (for invasion assay).
-
Serum-free cell culture medium.
-
Complete cell culture medium (as a chemoattractant).
-
Crystal violet staining solution.
Procedure:
-
Insert Preparation (for invasion assay):
-
Thaw Matrigel on ice and dilute with cold serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium containing this compound or vehicle control.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
-
Assay Setup:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for an appropriate time to allow for migration or invasion.
-
-
Staining and Quantification:
-
Remove non-migrated/invaded cells from the top of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the bottom of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Cell Cycle Analysis
This protocol describes the use of propidium (B1200493) iodide (PI) staining and flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell line.
-
This compound.
-
70% cold ethanol (B145695).
-
Propidium iodide (PI) staining solution containing RNase A.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle for a specified time.
-
Harvest the cells by trypsinization and wash with PBS.
-
-
Fixation:
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing.
-
Incubate on ice or at -20°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Apoptosis Assay
This protocol details the use of Annexin V-FITC and propidium iodide (PI) co-staining to detect and quantify apoptosis induced by this compound.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Cancer cell line.
-
This compound.
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound or vehicle for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Cancer cell line (e.g., NCI-H358).
-
This compound formulation for in vivo administration.
-
Vehicle control.
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to the planned dosing schedule and route.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy of this compound.
-
Conclusion
This compound is a promising novel Src inhibitor with potent anti-tumor activity in NSCLC models. Its mechanism of action, involving the simultaneous inhibition of the JAK/STAT, PI3K/Akt/mTOR, and RAS/MAPK signaling pathways, provides a strong rationale for its continued development as a therapeutic agent. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound and similar targeted therapies.
Preclinical Pharmacokinetics of K882: A Deep Dive
A comprehensive review of the preclinical pharmacokinetic profile of a therapeutic candidate is crucial for its advancement through the drug development pipeline. This technical guide synthesizes the available preclinical data on K882, a novel investigational agent. The information presented herein is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, alongside the methodologies of key experiments.
Initial investigations into the public domain for a therapeutic agent designated as "this compound" did not yield information related to a pharmaceutical compound. The identifier "this compound" is predominantly associated with a repair kit for Gast AT03 and AT05 rotary vane air compressors[1][2]. Therefore, the following sections are structured to provide a general framework for a preclinical pharmacokinetics whitepaper, which can be adapted once specific data for a relevant compound becomes available.
Introduction to Preclinical Pharmacokinetics
Preclinical pharmacokinetics (PK) is a cornerstone of drug discovery and development, providing critical insights into the disposition of a new chemical entity (NCE) within a living organism. These studies are fundamental for predicting human PK parameters, selecting appropriate doses for first-in-human studies, and understanding potential drug-drug interactions. The primary goal is to characterize the ADME profile of a drug candidate in various animal models, which is essential for evaluating its safety and efficacy.[3][4][5]
In Vitro ADME Properties
A thorough in vitro characterization of a compound's ADME properties is the first step in its preclinical evaluation. These assays provide early indications of a compound's metabolic stability, potential for drug-drug interactions, and permeability.
Table 1: Summary of In Vitro ADME Properties
| Parameter | Species | System | Result |
| Metabolic Stability | Human, Rat, Mouse | Liver Microsomes | |
| Human, Rat, Mouse | Hepatocytes | ||
| Plasma Protein Binding | Human, Rat, Mouse | ||
| Permeability | Caco-2 | ||
| Transporter Substrate | MDR1, BCRP, etc. | ||
| CYP Inhibition | CYP1A2, 2C9, 2D6, 3A4 | ||
| CYP Induction | CYP1A2, 2B6, 3A4 |
Experimental Protocols
Metabolic Stability Assay: The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes or hepatocytes from different species (e.g., human, rat, mouse) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
Plasma Protein Binding: Equilibrium dialysis is a common method to determine the extent of plasma protein binding. This compound would be dialyzed against a protein-free buffer, and the concentrations in the plasma and buffer compartments at equilibrium are used to calculate the fraction unbound.
Caco-2 Permeability Assay: The permeability of this compound would be evaluated using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. The apparent permeability coefficient (Papp) is determined in both the apical-to-basolateral and basolateral-to-apical directions to assess intestinal absorption and efflux liability.[6]
In Vivo Pharmacokinetics in Animal Models
In vivo PK studies are conducted in various animal species to understand the whole-body disposition of a drug candidate. These studies are critical for extrapolating pharmacokinetic parameters to humans.[7][8][9][10]
Table 2: Single-Dose Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | CL (mL/min/kg) | Vd (L/kg) | F (%) |
| Mouse | IV | ||||||||
| PO | |||||||||
| Rat | IV | ||||||||
| PO | |||||||||
| Dog | IV | ||||||||
| PO | |||||||||
| Monkey | IV | ||||||||
| PO |
Experimental Protocols
Animal Studies: All animal experiments would be conducted in accordance with institutional guidelines for the care and use of laboratory animals. Typically, male and female animals of common laboratory strains (e.g., Sprague-Dawley rats, Beagle dogs) would be used.
Dosing and Sampling: For intravenous (IV) administration, this compound would be formulated in a suitable vehicle and administered as a bolus dose. For oral (PO) administration, the compound would be given by gavage. Blood samples would be collected at predetermined time points post-dosing into tubes containing an anticoagulant. Plasma would be separated by centrifugation and stored frozen until analysis.
Bioanalytical Method: Plasma concentrations of this compound and its major metabolites would be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Visualizing Preclinical Evaluation Workflows
The following diagrams illustrate typical workflows in preclinical pharmacokinetic evaluation.
References
- 1. septicsewagepumps.com [septicsewagepumps.com]
- 2. This compound Compatible Repair Kit for Gast AT03 & AT05 | SepticTankParts.com [septictankparts.com]
- 3. Preclinical Pharmacokinetics and Tissue Distribution of Long-Acting Nanoformulated Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and tissue distribution of long-acting nanoformulated antiretroviral therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Animal Research in VA: Overview [research.va.gov]
- 9. mdpi.com [mdpi.com]
- 10. Using in vivo animal models for studying SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
K882 Treatment Protocol for Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
K882, also identified as Compound 4e, is a potent Src inhibitor demonstrating significant antitumor activity, particularly against non-small cell lung cancer (NSCLC).[1] As a critical mediator of various signaling pathways, Src kinase represents a key target in cancer therapy. This compound exerts its effects by inducing apoptosis and inhibiting key survival proteins, XIAP and Survivin.[1] Furthermore, it effectively blocks the activation of multiple oncogenic signaling cascades, including the PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK pathways.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a cell culture setting.
Mechanism of Action
This compound is a small molecule inhibitor that targets the kinase activity of Src. The binding affinity of this compound to Src has been determined with a dissociation constant (Kd) of 0.315 μM.[1] By inhibiting Src, this compound disrupts the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis. The multifaceted inhibitory action of this compound on the PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK pathways underscores its potential as a broad-spectrum anti-cancer agent.
Data Presentation
Currently, specific quantitative data for this compound, such as IC50 values in various cell lines and detailed dose-response or time-course analyses, are not publicly available in the reviewed literature. The following tables are provided as templates for researchers to populate with their own experimental data when characterizing the effects of this compound.
Table 1: this compound IC50 Values in NSCLC Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment | IC50 (µM) after 72h Treatment |
| e.g., A549 | User-defined | User-defined |
| e.g., H1299 | User-defined | User-defined |
| e.g., PC9 | User-defined | User-defined |
Table 2: Effect of this compound on Apoptosis in NSCLC Cell Lines (e.g., at 72h)
| Cell Line | This compound Concentration (µM) | % Apoptotic Cells (Annexin V Positive) |
| e.g., A549 | Control (DMSO) | User-defined |
| Concentration 1 | User-defined | |
| Concentration 2 | User-defined | |
| e.g., H1299 | Control (DMSO) | User-defined |
| Concentration 1 | User-defined | |
| Concentration 2 | User-defined |
Table 3: Effect of this compound on Key Signaling Proteins (e.g., in A549 cells at 24h)
| Target Protein | This compound Concentration (µM) | Relative Protein Expression (Fold Change vs. Control) |
| p-Src (Tyr416) | Control (DMSO) | 1.0 |
| Concentration 1 | User-defined | |
| Concentration 2 | User-defined | |
| p-Akt (Ser473) | Control (DMSO) | 1.0 |
| Concentration 1 | User-defined | |
| Concentration 2 | User-defined | |
| p-STAT3 (Tyr705) | Control (DMSO) | 1.0 |
| Concentration 1 | User-defined | |
| Concentration 2 | User-defined | |
| p-ERK1/2 (Thr202/Tyr204) | Control (DMSO) | 1.0 |
| Concentration 1 | User-defined | |
| Concentration 2 | User-defined |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of this compound. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
Materials:
-
NSCLC cell lines (e.g., A549, H1299, PC9)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture flasks, plates, and other consumables
Protocol:
-
Cell Culture: Culture NSCLC cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving it in sterile DMSO. For example, a 10 mM stock solution. Store aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis). Allow cells to adhere and reach exponential growth phase (typically 24 hours).
-
This compound Treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh culture medium. The final DMSO concentration should be kept constant across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Incubation: Replace the existing medium with the this compound-containing medium or vehicle control medium. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis system
-
PVDF or nitrocellulose membranes and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Src, Src, p-Akt, Akt, p-STAT3, STAT3, p-ERK1/2, ERK1/2, XIAP, Survivin, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: this compound inhibits Src and key survival pathways, leading to apoptosis.
Caption: Workflow for characterizing the effects of this compound on NSCLC cells.
References
Application Notes and Protocols for K882 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
K882 is a novel, potent Src inhibitor demonstrating significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models. As a quinazoline-based stilbene (B7821643) derivative, this compound exerts its effects by binding to the ATP-binding hydrophobic pocket of the Src kinase. This inhibition blocks key downstream signaling pathways implicated in tumor growth, proliferation, and survival, including the PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK pathways. Furthermore, this compound has been shown to induce apoptosis and inhibit the anti-apoptotic proteins XIAP and Survivin.[1] In preclinical evaluations, this compound has shown a promising efficacy and safety profile, making it a compound of interest for further investigation in cancer therapy.
These application notes provide a detailed protocol for the use of this compound in a mouse xenograft model based on published preclinical data.
Data Presentation
Table 1: In Vivo Efficacy of this compound in NCI-H358 Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Dosing Schedule | Tumor Inhibitory Rate (%) | Observations |
| Vehicle Control | - | Intraperitoneal (i.p.) | Once daily for 31 days | 0 | - |
| This compound | 25 | Intraperitoneal (i.p.) | Once daily for 31 days | 42.48 | Decreased tumor volume. |
| This compound | 50 | Intraperitoneal (i.p.) | Once daily for 31 days | 49.72 | Decreased tumor volume. |
| This compound | 100 | Intraperitoneal (i.p.) | Once daily for 31 days | 60.39 | Decreased tumor volume, no apparent organ damage. |
Data sourced from preclinical studies involving an NCI-H358 xenograft tumor mouse model.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation in a mouse xenograft model.
References
Application Note: Measuring Target Engagement of K-882 Using Western Blot
For Research Use Only. Not for use in diagnostic procedures.
Introduction
K-882 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 1 (MEK1). MEK1 is a critical component of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in various human cancers. This pathway plays a central role in regulating cell proliferation, differentiation, and survival. Inhibition of MEK1 by K-882 is expected to decrease the phosphorylation of its downstream substrate, Extracellular signal-regulated kinase (ERK), thereby impeding tumor cell growth.
This application note provides a detailed protocol for assessing the target engagement of K-882 in a cellular context using Western blotting. The method described here quantifies the inhibition of ERK phosphorylation (p-ERK) in response to K-882 treatment in a human cancer cell line. Western blotting is a widely used technique to separate and identify specific proteins from a complex mixture.[1][2] By comparing the levels of p-ERK to total ERK, researchers can quantitatively assess the efficacy of K-882.
Signaling Pathway
The Ras/Raf/MEK/ERK pathway is a cascade of protein kinases that transduce signals from cell surface receptors to the nucleus. Upon activation, MEK1 phosphorylates and activates ERK1 and ERK2 (ERK1/2). Activated ERK1/2 then translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation. K-882 specifically binds to and inhibits the kinase activity of MEK1, thereby preventing the phosphorylation and activation of ERK1/2.
Experimental Workflow
The overall experimental workflow for assessing K-882 target engagement involves several key steps.[1][3] Initially, cultured cells are treated with varying concentrations of K-882. Following treatment, cells are lysed to extract proteins. The total protein concentration is then quantified to ensure equal loading onto an SDS-PAGE gel for protein separation based on molecular weight. The separated proteins are subsequently transferred to a membrane, which is then incubated with primary antibodies specific for p-ERK and total ERK. Finally, a secondary antibody conjugated to an enzyme is used for detection, and the resulting signal is quantified.
Detailed Experimental Protocol
Materials and Reagents
-
Cell Line: HeLa (or other suitable cancer cell line with an active Ras/Raf/MEK/ERK pathway)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
K-882: Stock solution in DMSO
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit
-
Sample Buffer: 4x Laemmli sample buffer
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
Running Buffer: 1x SDS-PAGE running buffer
-
Transfer Buffer: 1x transfer buffer
-
Membrane: Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-p-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-Total ERK1/2
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Imaging System: Chemiluminescence imager
Procedure
-
Cell Culture and Treatment
-
Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Prepare serial dilutions of K-882 in complete culture medium to achieve the desired final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Aspirate the old medium and add the medium containing the different concentrations of K-882 to the cells.
-
Incubate the cells for the desired treatment time (e.g., 2 hours) at 37°C and 5% CO2.
-
-
Protein Lysate Preparation [3][4]
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to new pre-chilled tubes.
-
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation for SDS-PAGE
-
To 15 µL of each normalized lysate (containing 20-30 µg of protein), add 5 µL of 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples.
-
-
SDS-PAGE and Protein Transfer
-
Load the prepared samples and a molecular weight marker into the wells of a precast polyacrylamide gel.
-
Run the gel in 1x SDS-PAGE running buffer at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5][6] A typical transfer is performed at 100V for 60-90 minutes in a cold room or on ice.[3]
-
-
Immunoblotting
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibodies (anti-p-ERK and anti-Total ERK) diluted in blocking buffer overnight at 4°C with gentle agitation. The antibody datasheet should be consulted for the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.[5]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5]
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal for each sample.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized to determine the potency of K-882. The percentage of p-ERK inhibition is calculated relative to the vehicle-treated control (0 nM K-882). This data can then be used to calculate the IC50 value, which is the concentration of K-882 required to inhibit 50% of the p-ERK signal.
| K-882 Concentration (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 0 |
| 0.1 | 0.95 | 5 |
| 1 | 0.78 | 22 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.04 | 96 |
| IC50 (nM) | 10.4 |
Conclusion
This application note provides a comprehensive protocol for assessing the target engagement of the MEK1 inhibitor, K-882, by Western blotting. By following this protocol, researchers can effectively quantify the dose-dependent inhibition of ERK phosphorylation in cancer cells, providing crucial data on the cellular potency and mechanism of action of K-882. This method is a fundamental tool in the preclinical evaluation of targeted cancer therapeutics.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Protocole de western blotting (immunoblotting ou western blot) [sigmaaldrich.com]
Application Notes and Protocols: Utilizing K882 in Combination with Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
K882 is a novel, potent, and selective Src inhibitor derived from quinazoline-based stilbenes. It has demonstrated significant anti-tumor activity, particularly in non-small cell lung cancer (NSCLC) models harboring KRAS mutations. This compound exerts its effects by binding to the ATP-binding pocket of Src, thereby inhibiting its kinase activity and downstream signaling pathways, including the Jak/Stat, PI3K/Akt, and RAS/MAPK pathways. This inhibition leads to cell cycle arrest at the G2/M phase and induction of apoptosis in cancer cells.[1] Given the complexity of cancer signaling networks and the emergence of resistance to targeted therapies, combination strategies are crucial for enhancing therapeutic efficacy. These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with other targeted inhibitors.
Rationale for Combination Therapies
The inhibition of a single signaling pathway in cancer is often circumvented by the activation of alternative or feedback pathways, leading to therapeutic resistance. Combining this compound with inhibitors of parallel or downstream pathways can create a more robust and durable anti-cancer response.
-
Src and MEK Inhibition in KRAS-Mutant Cancers: In KRAS-mutant cancers, the RAS/RAF/MEK/ERK pathway is constitutively active. While MEK inhibitors have shown clinical activity, their efficacy can be limited by feedback activation of other pathways, including Src.[1][2] Preclinical studies with other Src inhibitors have shown that combination with a MEK inhibitor can prevent this feedback activation, leading to synergistic inhibition of tumor growth.[1][2][3]
-
Src and EGFR Inhibition in NSCLC: In NSCLC, particularly in cases with EGFR mutations or resistance to EGFR tyrosine kinase inhibitors (TKIs), Src has been implicated as a key mediator of resistance.[4][5][6] Combining a Src inhibitor with an EGFR inhibitor can overcome this resistance and enhance tumor cell killing.[4]
Proposed Combination Strategies with this compound
Based on the established roles of Src in cancer and the preclinical evidence from other Src inhibitors, the following combination strategies are proposed for investigation with this compound:
-
This compound in combination with a MEK inhibitor (e.g., Trametinib, Selumetinib) for the treatment of KRAS-mutant NSCLC and other KRAS-driven cancers.
-
This compound in combination with an EGFR inhibitor (e.g., Erlotinib, Osimertinib) for the treatment of NSCLC, particularly in EGFR-mutant or TKI-resistant settings.
Data Presentation: Quantitative Analysis of Combination Effects
The synergy, additivity, or antagonism of this compound in combination with other inhibitors should be quantitatively assessed using methods such as the Chou-Talalay Combination Index (CI).[7][8][9][10] The CI is a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Exemplar Combination Index (CI) Values for this compound and a MEK Inhibitor in NCI-H358 (KRAS-mutant NSCLC) Cells
| This compound (nM) | MEK Inhibitor (nM) | Fractional Inhibition (Fa) | Combination Index (CI) | Interpretation |
| 50 | 5 | 0.55 | 0.85 | Synergy |
| 100 | 5 | 0.72 | 0.71 | Synergy |
| 50 | 10 | 0.68 | 0.78 | Synergy |
| 100 | 10 | 0.85 | 0.62 | Strong Synergy |
Table 2: Exemplar In Vivo Tumor Growth Inhibition in a KRAS-Mutant NSCLC Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) | p-value (vs. Control) |
| Vehicle Control | - | 0 | - |
| This compound | 25 mg/kg/day | 45 | < 0.05 |
| MEK Inhibitor | 1 mg/kg/day | 40 | < 0.05 |
| This compound + MEK Inhibitor | 25 mg/kg/day + 1 mg/kg/day | 85 | < 0.001 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other inhibitors.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound in combination with another inhibitor on the viability of cancer cells and to quantify the nature of the interaction.
Materials:
-
Cancer cell line of interest (e.g., NCI-H358 for KRAS-mutant NSCLC)
-
Complete growth medium
-
This compound
-
Partner inhibitor (e.g., MEK inhibitor)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner inhibitor in complete growth medium.
-
Treat the cells with either this compound alone, the partner inhibitor alone, or the combination of both at various concentrations. A constant ratio combination design is often used for synergy analysis.
-
Include a vehicle control (e.g., DMSO) group.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug alone.
-
Use the Chou-Talalay method and a software package (e.g., CompuSyn) to calculate the Combination Index (CI) for the drug combination.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound in combination with another inhibitor on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound and partner inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound, the partner inhibitor, or the combination for a specified time (e.g., 2-24 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: Cell Cycle Analysis
Objective: To determine the effect of this compound in combination with another inhibitor on cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound and partner inhibitor
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the partner inhibitor, or the combination for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 4: Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound in combination with another inhibitor.
Materials:
-
Cancer cell line of interest
-
This compound and partner inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound, the partner inhibitor, or the combination for 48-72 hours.
-
Staining: Harvest the cells and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 5: In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with another inhibitor in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest (e.g., NCI-H358)
-
This compound and partner inhibitor formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, partner inhibitor alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. SRC and MEK Co-inhibition Synergistically Enhances the Anti-tumor Effect in Both Non-small-cell Lung Cancer (NSCLC) and Erlotinib-Resistant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Src inhibitors act through different mechanisms in Non-Small Cell Lung Cancer models depending on EGFR and RAS mutational status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revisiting Clinical Trials Using EGFR Inhibitor-Based Regimens in Patients with Advanced Non-Small Cell Lung Cancer: A Retrospective Analysis of an MD Anderson Cancer Center Phase I Population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for K882 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
K882 is a novel, potent, and selective inhibitor of Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[1][2][3] Dysregulation of Src activity is implicated in the progression of various human cancers, making it a key target for therapeutic intervention. This compound, a quinazoline-based stilbene (B7821643) derivative, binds to the ATP-binding hydrophobic pocket of Src, effectively inhibiting its kinase activity and downstream signaling pathways, including Jak/Stat, PI3K/Akt, and RAS/MAPK.[4] These application notes provide a framework for the utilization of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel Src inhibitors.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing essential benchmarks for HTS assay development and hit validation.
Table 1: this compound Binding Affinity and Inhibitory Potency
| Parameter | Value | Target/Cell Line | Reference |
| Binding Affinity (Kd) | 315 nM | Src Kinase | [1][2] |
| IC50 (Cell Proliferation) | 2.14 µM | NCI-H358 (wild-type) | [1] |
| IC50 (Cell Proliferation) | 2.03 µM | NCI-H358 (KRAS G12C) | [1] |
Table 2: this compound In Vivo Efficacy
| Dosage | Tumor Inhibitory Rate | Animal Model | Reference |
| 25 mg/kg | 42.48% | NCI-H358 Xenograft | [2] |
| 50 mg/kg | 49.72% | NCI-H358 Xenograft | [2] |
| 100 mg/kg | 60.39% | NCI-H358 Xenograft | [2] |
Signaling Pathway
The diagram below illustrates the central role of Src kinase in cellular signaling and the points of inhibition by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel Src inhibitor this compound derived from quinazoline-based stilbenes with anti-NSCLC effect - PubMed [pubmed.ncbi.nlm.nih.gov]
K882: A Novel Src Inhibitor for Investigating Non-Small Cell Lung Cancer Progression
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing K882, a potent Src inhibitor, in the study of non-small cell lung cancer (NSCLC) progression, with a particular focus on KRAS-mutant variants.
Introduction
This compound is a novel, quinazoline-based stilbene (B7821643) derivative identified as a potent inhibitor of Src kinase with a binding affinity (KD) of 0.315 μM.[1][2] It has demonstrated significant anti-tumor activity against non-small cell lung cancer, particularly in models with KRAS mutations.[1][3] this compound exerts its effects by inducing apoptosis and inhibiting key oncogenic signaling pathways, making it a valuable tool for investigating NSCLC pathogenesis and evaluating novel therapeutic strategies.[1][2][3]
Mechanism of Action
This compound's anti-tumor activity in NSCLC is attributed to a multi-faceted mechanism of action:
-
Src Kinase Inhibition : this compound directly binds to the ATP-binding hydrophobic pocket of Src, inhibiting its kinase activity.[3] This abrogates the phosphorylation of Src at tyrosine 416, a key activation site.[1]
-
Induction of Apoptosis : this compound treatment leads to a concentration-dependent increase in apoptotic cell death in NSCLC cells.[1][3] This is mediated through the inhibition of two key anti-apoptotic proteins, X-linked inhibitor of apoptosis protein (XIAP) and Survivin.[1][2]
-
Blockade of Oncogenic Signaling Pathways : this compound effectively inhibits the activation of several downstream signaling cascades crucial for NSCLC cell proliferation, survival, and invasion. These include the PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK pathways.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound in the context of NSCLC.
Table 1: In Vitro Activity of this compound in NCI-H358 (KRASG12C) NSCLC Cells
| Parameter | Effective Concentration Range | Duration of Treatment | Key Findings | Reference |
| Cell Proliferation Inhibition | 0.5 - 8 μM | 24 - 72 hours | Remarkable inhibitory activity | [1] |
| Cell Migration Inhibition | 0.5 - 8 μM | Not Specified | Significant inhibition | [1] |
| Cell Invasion Inhibition | 0.5 - 8 μM | Not Specified | Significant inhibition | [1] |
| Cell Cycle Arrest | Not Specified | Not Specified | Arrested at the G2/M phase | [1][3] |
| Apoptosis Induction | Concentration-dependent | Not Specified | Increased rate of apoptotic cells | [1] |
Table 2: In Vivo Efficacy of this compound in NCI-H358 Xenograft Mouse Model
| Dosage | Administration Route | Dosing Schedule | Study Duration | Tumor Inhibitory Rate | Key Findings | Reference |
| 25 mg/kg | Intraperitoneal (i.p.) | Once a day | 31 days | 42.48% | Decreased tumor volume | [1] |
| 50 mg/kg | Intraperitoneal (i.p.) | Once a day | 31 days | 49.72% | Decreased tumor volume | [1] |
| 100 mg/kg | Intraperitoneal (i.p.) | Once a day | 31 days | 60.39% | Decreased tumor volume, No apparent organ damage | [1] |
Signaling Pathway Diagrams
Caption: this compound inhibits Src, leading to the downregulation of multiple oncogenic pathways.
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Proliferation Assay (MTT Assay)
-
Cell Line: NCI-H358 (human KRASG12C mutant NSCLC)
-
Materials:
-
This compound (stock solution in DMSO)
-
NCI-H358 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Protocol:
-
Seed NCI-H358 cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.5 to 8 μM. Include a vehicle control (DMSO) and a no-treatment control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle.
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
At the end of each time point, add 20 μL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Cell Cycle Analysis (Flow Cytometry)
-
Cell Line: NCI-H358
-
Materials:
-
This compound
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed NCI-H358 cells in 6-well plates.
-
Treat the cells with the desired concentrations of this compound for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Cell Line: NCI-H358
-
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed and treat NCI-H358 cells with this compound as described for the cell cycle analysis.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
In Vivo Xenograft Study
Caption: Workflow for evaluating the in vivo efficacy of this compound in a xenograft model.
-
Animal Model: Athymic nude mice (4-6 weeks old)
-
Cell Line: NCI-H358
-
Materials:
-
This compound
-
Vehicle control (e.g., DMSO/PEG300/Tween 80/saline)
-
Matrigel
-
Calipers
-
-
Protocol:
-
Subcutaneously inject a suspension of NCI-H358 cells (e.g., 5 x 106 cells in PBS mixed with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Administer this compound intraperitoneally (i.p.) once daily at doses of 25, 50, and 100 mg/kg. Administer the vehicle to the control group.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
After the designated treatment period (e.g., 31 days), euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for further analysis, such as immunohistochemistry for p-Src or Western blotting for pathway proteins.
-
Conclusion
This compound is a promising Src inhibitor for the investigation of NSCLC progression. Its well-defined mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it a valuable research tool for studying the role of Src signaling in NSCLC, particularly in the context of KRAS mutations. The protocols outlined in this document provide a framework for utilizing this compound to explore its therapeutic potential and to further elucidate the molecular mechanisms underlying NSCLC.
References
Application Notes & Protocols: Development of K882-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the development and characterization of cancer cell lines exhibiting resistance to K882, a novel investigational compound. The generation of drug-resistant cell lines is a critical step in preclinical drug development, enabling the elucidation of resistance mechanisms, the identification of biomarkers, and the development of strategies to overcome resistance. The protocols outlined below describe the continuous exposure method for generating this compound-resistant cell lines and subsequent validation and characterization assays.
The primary mechanism of action for this compound is the inhibition of a key signaling pathway crucial for cancer cell proliferation and survival. Resistance to this compound can emerge through various mechanisms, including but not limited to, target protein mutations, activation of bypass signaling pathways, or increased drug efflux. Understanding these mechanisms is paramount for the successful clinical development of this compound and next-generation inhibitors.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | This compound-Resistant IC50 (nM) | Fold Resistance |
| NCI-H1975 | 15 | 1500 | 100 |
| HCC827 | 10 | 1200 | 120 |
| A549 | 500 | >10000 | >20 |
Table 2: Characterization of this compound-Resistant Cell Lines
| Cell Line | Resistance Mechanism | Cross-Resistance to Other TKIs | Key Molecular Alterations |
| NCI-H1975-K882R | Target On-Mutation | Yes (Afatinib) | T790M gatekeeper mutation |
| HCC827-K882R | Bypass Pathway Activation | No (Gefitinib) | MET amplification |
| A549-K882R | Increased Drug Efflux | Yes (Multiple TKIs) | Upregulation of ABCG2 |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines by Continuous Exposure
This protocol details the generation of this compound-resistant cell lines using a dose-escalation method with continuous drug exposure.[1][2]
Materials:
-
Parental cancer cell line of interest (e.g., NCI-H1975, HCC827)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound (stock solution in DMSO)
-
Cell culture flasks and plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Cell counting solution (e.g., trypan blue)
-
Hemocytometer or automated cell counter
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
-
-
Initiate continuous exposure:
-
Culture the parental cells in a T-25 flask with complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Maintain the cells in the presence of this compound, changing the medium every 3-4 days.
-
Initially, a significant portion of the cells may die. Allow the surviving cells to repopulate the flask.
-
-
Dose escalation:
-
Once the cells are proliferating steadily at the initial concentration, subculture them and increase the concentration of this compound by approximately 1.5 to 2-fold.[3]
-
Monitor the cells closely for signs of recovery and stable growth.
-
Repeat this dose-escalation step incrementally. This process can take several months (typically 6-12 months).
-
-
Establishment of a resistant population:
-
A cell line is considered resistant when it can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.
-
At this stage, the resistant population can be maintained in a constant, high concentration of this compound.
-
-
Clonal selection (Optional):
-
To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or by picking individual colonies.
-
-
Cryopreservation:
-
Cryopreserve aliquots of the resistant cell line at various passage numbers to ensure a stable stock.
-
Protocol 2: Validation of this compound Resistance
Materials:
-
Parental and this compound-resistant cell lines
-
96-well plates
-
This compound compound
-
Cell viability assay reagents (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed cells:
-
Seed both parental and this compound-resistant cells in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
-
Drug treatment:
-
Treat the cells with a range of this compound concentrations, including concentrations well above the parental IC50.
-
Include a vehicle control (DMSO).
-
-
Cell viability assessment:
-
After 72 hours of incubation, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data analysis:
-
Calculate the IC50 values for both parental and resistant cell lines.
-
Determine the fold resistance by dividing the IC50 of the resistant line by the IC50 of the parental line. A significantly higher IC50 in the resistant line confirms the resistant phenotype.[2]
-
Protocol 3: Investigation of Resistance Mechanisms
A. Target-Based Resistance: Gene Sequencing
Materials:
-
Genomic DNA or RNA extraction kit
-
PCR reagents
-
Primers flanking the this compound target gene
-
Sanger sequencing or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract genomic DNA or RNA from both parental and resistant cell lines.
-
If starting from RNA, perform reverse transcription to generate cDNA.
-
Amplify the coding region of the this compound target gene using PCR.
-
Sequence the PCR products to identify any potential mutations in the resistant cells compared to the parental cells.
B. Bypass Pathway Activation: Western Blot Analysis
Materials:
-
Parental and this compound-resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against key proteins in potential bypass pathways (e.g., p-MET, p-EGFR, p-AKT) and loading controls (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Compare the expression and phosphorylation levels of key signaling proteins between the parental and resistant lines to identify upregulated bypass pathways.
Visualizations
Caption: this compound inhibits a key target protein in the RTK signaling pathway.
Caption: Overview of potential mechanisms leading to this compound resistance.
Caption: Workflow for developing and characterizing this compound-resistant cell lines.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting K882 Phenotype Discrepancies
For Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses potential reasons why the expected phenotype of the Src inhibitor K882 may not be observed in your experiments. The content is structured in a question-and-answer format to directly tackle common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected phenotype of this compound treatment in cancer cell lines?
A1: this compound is a potent Src kinase inhibitor. In sensitive cancer cell lines, particularly KRAS-mutant Non-Small Cell Lung Carcinoma (NSCLC), treatment with this compound is expected to result in:
-
Inhibition of Cell Proliferation: A significant decrease in the rate of cell growth.
-
Reduced Cell Migration and Invasion: Impaired ability of cells to move and invade surrounding tissues.
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Programmed cell death.
-
Inhibition of Downstream Signaling: Reduced phosphorylation of key proteins in the Jak/Stat, PI3K/Akt, and RAS/MAPK pathways.
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the anticipated effects of this compound, several factors related to the compound, your experimental system, or the assays themselves could be the cause. This guide provides a systematic approach to troubleshooting these issues.
Section 1: Compound Integrity and Handling
Q2: How can I be sure that the this compound compound I am using is active?
A2: Issues with the compound itself are a common source of experimental variability.
-
Proper Storage and Handling: this compound should be stored as a powder at -20°C for long-term stability. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment. Stock solutions, typically prepared in DMSO, should also be stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Solubility Issues: Ensure that this compound is fully dissolved in your culture medium. Precipitation of the compound will significantly lower its effective concentration. Visually inspect for any precipitate after adding it to the medium. If solubility is an issue, consider preparing a more dilute stock solution or using a different solvent if compatible with your experimental setup.
-
Compound Degradation: If the compound is old or has been stored improperly, it may have degraded. It is advisable to use a fresh batch of the compound or to test the activity of your current stock in a well-characterized sensitive cell line as a positive control.
Section 2: Cell Line-Specific Issues
Q3: Why might my specific cell line be resistant to this compound?
A3: Not all cell lines are equally sensitive to Src inhibition. Resistance can be inherent or acquired.
-
Low Src Dependence: The proliferation and survival of your cell line may not be heavily reliant on Src kinase activity. In such cases, inhibiting Src will have a minimal effect.
-
Pre-existing Resistance Mechanisms: Your cell line may possess intrinsic mechanisms of resistance to Src inhibitors. These can include:
-
Mutations in the Src Kinase Domain: Alterations in the drug-binding site can prevent this compound from effectively inhibiting the enzyme.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating others. Common bypass pathways that can confer resistance to Src inhibitors include the EGFR, MET, HER2, PI3K/Akt, AXL, and YAP1 signaling pathways.
-
-
High Efflux Pump Activity: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein) that can actively transport this compound out of the cell, preventing it from reaching its target.
Logical Flow for Investigating Cell Line Resistance
Caption: Troubleshooting workflow for cell line resistance to this compound.
Section 3: Experimental Protocol and Assay Optimization
Q4: Could my experimental setup be the reason for the lack of an observed phenotype?
A4: Yes, various aspects of your experimental protocol can influence the outcome.
-
Suboptimal Compound Concentration and Incubation Time: It is crucial to perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. Based on existing data, effective concentrations in cell culture range from 0.5 to 8 µM, with incubation times typically between 24 and 72 hours.
-
High ATP Concentration in Kinase Assays: this compound is an ATP-competitive inhibitor. In vitro kinase assays performed with excessively high concentrations of ATP may require higher concentrations of this compound to achieve inhibition.
-
Assay-Specific Interference: The this compound compound itself might interfere with the readout of your assay (e.g., fluorescence quenching in certain assays). Running appropriate controls, such as the compound in the absence of the enzyme, can help identify such issues.
Table 1: this compound Quantitative Data for Reference
| Parameter | Value | Cell Line/System |
| Binding Affinity (KD) | 0.315 µM | Purified Src Kinase |
| Effective Concentration (in vitro) | 0.5 - 8 µM | NCI-H358 (NSCLC) |
| Effective Dose (in vivo) | 25 - 100 mg/kg | NCI-H358 Xenograft |
| Tumor Growth Inhibition (in vivo) | 42.48% (25 mg/kg) | NCI-H358 Xenograft |
| 49.72% (50 mg/kg) | ||
| 60.39% (100 mg/kg) |
Detailed Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat cells with a serial dilution of this compound (e.g., 0.1 to 10 µM). Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Western Blot for Src and Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the optimal duration. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Note: Avoid using milk for blocking when probing for phosphorylated proteins, as it contains casein which can lead to high background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Src (Y416), total Src, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis of this compound's effect on Src signaling.
Signaling Pathway Diagram
Src Signaling and Downstream Pathways
Caption: this compound inhibits Src, blocking downstream signaling pathways.
Technical Support Center: Optimizing K882 Concentration for Cell Viability Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of K882 in cell viability experiments. This compound is an inhibitor of Src kinase.[1] It binds to Src with a dissociation constant (Kd) of 315 nM, leading to decreased phosphorylation at the activating tyrosine 416 (Y416) and increased phosphorylation at the inactivating tyrosine 527 (Y527).[1] This guide offers troubleshooting advice, experimental protocols, and data presentation to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of Src kinase, a non-receptor tyrosine kinase involved in regulating various cellular processes such as proliferation, differentiation, survival, and migration. This compound inhibits Src by binding to it and modulating its phosphorylation state, ultimately leading to the downregulation of its activity.[1]
Q2: What is a recommended starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is highly dependent on the specific cell line being investigated. For a preliminary experiment, it is advisable to perform a dose-response curve with a broad range of concentrations. A logarithmic dilution series, for instance from 1 µM to 10 µM, can be a good starting point to determine the half-maximal inhibitory concentration (IC50) for your cell model.[1][2]
Q3: I'm observing high levels of cytotoxicity even at low concentrations of this compound. What could be the cause?
A3: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Your specific cell line may be particularly sensitive to Src inhibition.
-
High Inhibitor Concentration: The concentrations used may still be too high for your cell type. It is crucial to perform a thorough dose-response analysis to identify the optimal range.[3]
-
Prolonged Exposure: The incubation time with this compound might be too long, leading to cumulative toxic effects.[3]
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your cell culture medium is non-toxic, generally below 0.1-0.5%.[3][4]
Q4: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A4: Inconsistent results can stem from several sources:
-
Cell Health and Passage Number: Ensure your cells are healthy, viable, and within a consistent and limited passage number range for all experiments.[5][6]
-
Cell Seeding Density: Use a consistent cell seeding density across all experiments, as this can affect the per-cell concentration of the inhibitor.[5][6]
-
Reagent Preparation and Storage: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot your stock solution to avoid repeated freeze-thaw cycles.[3][5]
-
Edge Effects in Multi-Well Plates: Be mindful of the "edge effect" in multi-well plates, where wells on the perimeter may experience more evaporation. To mitigate this, you can avoid using the outer wells or fill them with sterile PBS or media.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death at All Concentrations | Inhibitor concentration is too high. | Perform a dose-response curve with a wider and lower range of concentrations.[3] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time and determine the minimum time required for the desired effect.[3] | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Run a solvent-only control.[2][3] | |
| No Effect of this compound Observed | Inhibitor concentration is too low. | Increase the concentration range of this compound in your dose-response experiment. |
| Cell line is resistant to Src inhibition. | Confirm that your cell line expresses Src and that the pathway is active. Consider using a different cell line known to be sensitive to Src inhibitors. | |
| Inactive inhibitor. | Check the storage conditions and age of your this compound stock. Prepare a fresh stock solution.[3] | |
| High Variability Between Replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. |
| Edge effects in the plate. | Avoid using the outer wells of the multi-well plate or fill them with sterile liquid to maintain humidity.[4] | |
| Inaccurate pipetting of the inhibitor. | Use a multichannel pipette for adding the inhibitor to minimize variations. |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the cell seeding density that allows for logarithmic growth throughout the experiment and provides a robust signal window for the viability assay.
Methodology:
-
Cell Seeding: Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells/well).
-
Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Viability Measurement: Measure cell viability at different time points (e.g., 24, 48, and 72 hours) using a suitable assay like MTT or a luminescent ATP-based assay.[5]
-
Data Analysis: Plot cell viability against time for each seeding density. Select the density that shows exponential growth and does not reach confluency by the end of the planned experiment duration.
Protocol 2: this compound Dose-Response and Cell Viability Assessment (MTT Assay)
Objective: To determine the IC50 value of this compound and assess its effect on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at the optimal density determined in Protocol 1 and allow them to attach overnight.[5]
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 30 µM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).[7]
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[2][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[8]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[5]
-
Data Presentation
Table 1: Example Dose-Response Data for this compound on NCI-H358 Cells
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.3 | 95.7 ± 3.9 |
| 1.0 | 82.1 ± 6.2 |
| 2.0 | 51.3 ± 4.8 |
| 4.0 | 25.6 ± 3.1 |
| 8.0 | 10.4 ± 2.5 |
| 10.0 | 5.8 ± 1.9 |
Note: The provided data is illustrative. Researchers should generate their own data based on their specific cell line and experimental conditions. The IC50 for this compound in NCI-H358 cells has been reported to be approximately 2.14 µM.[1]
Visualizations
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
K882 degradation and stability issues
Subject: Information Not Available for "K882" as a Chemical Compound
Our comprehensive search for information regarding the degradation and stability of a compound designated "this compound" did not yield any relevant results in the public domain for a chemical or therapeutic agent. The search results were exclusively related to the "Gast this compound Repair Kit," a product for maintaining septic air pumps.[1][2][3][4][5]
We were unable to locate any scientific literature, experimental protocols, or data pertaining to a molecule with the identifier "this compound" in the context of drug development, chemical stability, or biological degradation pathways.
Therefore, we are unable to provide the requested technical support center content, including troubleshooting guides, FAQs, data tables, and diagrams for "this compound" as a chemical entity.
To fulfill your request, please provide an alternative name, CAS number, or any other identifier for the compound of interest. Once a valid compound is identified, we can proceed with generating the detailed technical support materials you require.
References
- 1. wholesalesepticsupply.com [wholesalesepticsupply.com]
- 2. wholesalesepticsupply.com [wholesalesepticsupply.com]
- 3. GAST ROTARY VANE KIT AT03-AT05 SEPTIC AIR PUMP REPAIR KIT this compound | eBay [ebay.com]
- 4. Gast Rotary Vane Repair Kit #this compound for Models 0323, 0523, RV03, RV05, AT03, & AT05 [septicsolutions.com]
- 5. Gast this compound Repair Kit Parts FREE 2 DAY SHIPPING. - GPindustrialUSA.com [gpindustrialusa.com]
Technical Support Center: Overcoming K882 Resistance in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Src inhibitor K882 in cancer cells.
Troubleshooting Guide
This guide addresses common issues observed during experiments with this compound and provides step-by-step solutions to identify and overcome resistance.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Decreased sensitivity to this compound (IC50 increase) | 1. Alterations in the Src kinase domain. 2. Upregulation of bypass signaling pathways. 3. Increased drug efflux. | 1. Sequence the SRC gene in resistant cells to identify potential mutations. 2. Perform phosphoproteomic or western blot analysis to assess the activation of alternative survival pathways (e.g., PI3K/Akt, MAPK, STAT3). 3. Use an efflux pump inhibitor (e.g., verapamil, tariquidar) in combination with this compound to see if sensitivity is restored.[1][2][3] |
| Cells initially respond to this compound but develop resistance over time | 1. Acquired mutations in the drug target. 2. Clonal selection of a pre-existing resistant subpopulation. 3. Epigenetic modifications leading to altered gene expression. | 1. Establish a this compound-resistant cell line by continuous exposure to increasing concentrations of the drug.[4] 2. Perform single-cell sequencing on the parental cell line to identify heterogeneous populations. 3. Analyze global DNA methylation and histone modification patterns in resistant versus sensitive cells.[5] |
| Inconsistent results in cell viability assays | 1. Issues with drug stability or preparation. 2. Variability in cell seeding density. 3. Contamination of cell cultures. | 1. Prepare fresh this compound stock solutions for each experiment and store them appropriately. 2. Optimize and standardize cell seeding protocols. 3. Regularly test cell lines for mycoplasma contamination. |
| No change in downstream signaling despite this compound treatment | 1. Ineffective drug concentration. 2. Rapid drug metabolism by cancer cells. 3. Presence of feedback loops reactivating the pathway. | 1. Perform a dose-response experiment and assess target inhibition at multiple concentrations and time points. 2. Measure the intracellular concentration of this compound over time using techniques like LC-MS/MS. 3. Investigate feedback activation of upstream receptors (e.g., EGFR, HER2) by western blot.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of resistance to Src inhibitors like this compound?
A1: While specific data on this compound resistance is limited, resistance to Src inhibitors can arise from several mechanisms:
-
Target Alterations: Mutations in the Src kinase domain can prevent drug binding.
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of Src. This compound is known to block PI3K/Akt/mTOR, Jak1/Stat3, and Ras/MAPK signaling pathways, so upregulation or mutations in components of these or other parallel pathways can confer resistance.[6][7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Tumor Microenvironment: Interactions with the surrounding stroma and extracellular matrix can provide survival signals to cancer cells, reducing their dependency on Src signaling.[5]
Q2: How can I develop a this compound-resistant cell line for my studies?
A2: Developing a resistant cell line is a crucial step to investigate resistance mechanisms. A common method is through continuous exposure to the drug:
-
Start by treating the parental (sensitive) cancer cell line with a low concentration of this compound (e.g., the IC20 or IC50).
-
Continuously culture the surviving cells, gradually increasing the concentration of this compound in the medium over a prolonged period.
-
This process selects for cells that can proliferate in the presence of the drug.[4]
-
Once a stable resistant population is established (i.e., they can consistently grow in a high concentration of this compound), you can characterize the resistance phenotype and underlying mechanisms.
Q3: What combination therapies could potentially overcome this compound resistance?
A3: Combination therapy is a promising strategy to overcome drug resistance.[8][9][10] Based on the known signaling pathways affected by this compound, potential combination strategies include:
-
Targeting Bypass Pathways: If you observe the activation of a specific survival pathway (e.g., PI3K/Akt or MAPK), combining this compound with an inhibitor of that pathway could be effective.[11]
-
Inhibiting Efflux Pumps: If resistance is mediated by increased drug efflux, co-administration of an ABC transporter inhibitor might restore sensitivity.[2][3]
-
Immunotherapy: Combining this compound with immune checkpoint inhibitors could enhance the anti-tumor immune response, offering a different mechanism of action to kill resistant cells.[1][11]
-
Targeting Downstream Effectors: this compound inhibits XIAP and Survivin.[7] Combining this compound with agents that further promote apoptosis could be a synergistic approach.
Q4: My western blots show that Src is inhibited, but the cells are still proliferating. What should I investigate next?
A4: This scenario strongly suggests the activation of bypass signaling pathways. The next steps should be to perform a broader analysis of key survival pathways that are often implicated in cancer cell proliferation and survival. A recommended workflow is outlined below.
Caption: Troubleshooting workflow for persistent proliferation despite Src inhibition.
Experimental Protocols
Protocol 1: Establishing a this compound-Resistant Cell Line
-
Determine the IC50 of this compound: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 or IC50.
-
Monitor Cell Viability: Initially, a significant number of cells will die. Allow the surviving cells to repopulate the culture vessel.
-
Gradual Dose Escalation: Once the cells are growing steadily at the initial concentration, subculture them and increase the this compound concentration by 1.5 to 2-fold.
-
Repeat Dose Escalation: Repeat step 4 every 2-4 weeks, or whenever the cells have adapted to the current drug concentration and are growing robustly. This process can take several months.
-
Characterize the Resistant Phenotype: Once the cells can tolerate a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50, the resistant cell line is established. Regularly confirm the resistant phenotype by comparing its IC50 to the parental cell line.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passages.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat both parental (sensitive) and this compound-resistant cells with this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Recommended antibodies include: p-Src (Y416), total Src, p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2, p-STAT3 (Y705), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Signaling Pathways and Resistance Mechanisms
This compound targets the Src kinase, which is a central node in multiple signaling cascades that promote cell proliferation, survival, and migration. Resistance can emerge when cancer cells activate alternative "bypass" pathways to maintain these functions.
Caption: this compound targets Src, but resistance can arise via bypass pathway activation.
References
- 1. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Multidrug Resistance in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Immunomart [immunomart.com]
- 8. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 9. kuickresearch.com [kuickresearch.com]
- 10. Frontiers | Combination Therapies in Cancer Treatment: Enhancing Efficacy and Reducing Resistance [frontiersin.org]
- 11. mdpi.com [mdpi.com]
K882 Animal Study Delivery Method Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the delivery method for the investigational small molecule K882 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound for in vivo studies?
A1: For initial in vivo studies, it is recommended to first attempt solubilizing this compound in a vehicle with a good safety profile. A common starting point is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. If solubility issues persist, a systematic screening of alternative GRAS (Generally Recognized as Safe) excipients should be performed.
Q2: My solution of this compound is precipitating upon dilution in saline for intravenous injection. What can I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic compounds. Consider the following troubleshooting steps:
-
Increase the concentration of co-solvents or surfactants: Gradually increasing the percentage of PEG300 or Tween 80 in your formulation can help maintain solubility.
-
Use a cyclodextrin-based formulation: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[1]
-
Prepare a lipid-based formulation: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be effective.[1]
Q3: What is the maximum recommended concentration of DMSO for in vivo studies?
A3: The final concentration of Dimethyl sulfoxide (B87167) (DMSO) in your formulation should be kept as low as possible to avoid toxicity. For most animal studies, the final concentration of DMSO should not exceed 10% for intraperitoneal (IP) and oral (PO) routes, and should be below 5% for the intravenous (IV) route. It's crucial to run vehicle-only control groups to assess any effects of the formulation itself.
Troubleshooting Guides
Formulation and Solubility
| Issue | Possible Cause | Suggested Solution |
| This compound powder is difficult to wet and dissolve. | The compound is highly hydrophobic. | Try using a wetting agent like Tween® 80. First, create a slurry of the this compound powder with a small amount of the surfactant before adding the bulk solvent. Sonication can also aid in dissolution. |
| The formulated this compound solution is cloudy or hazy. | The compound is not fully dissolved or is forming micro-precipitates. | Centrifuge the solution at high speed (e.g., 10,000 x g) for 10 minutes.[1] A clear supernatant indicates that some of the compound was not in solution. Consider adjusting the formulation or filtering the solution through a 0.22 µm filter if the concentration of the soluble fraction is sufficient for your study. |
| The viscosity of the formulation is too high for injection. | High concentration of polymers like PEG400 or CMC. | Consider using a lower molecular weight polyethylene (B3416737) glycol (e.g., PEG300) or a lower concentration of the viscosity-modifying agent. Ensure the chosen needle gauge is appropriate for the formulation's viscosity.[2] |
Route of Administration
| Issue | Possible Cause | Suggested Solution |
| Mortality or signs of distress in animals after IV injection. | The injection was too rapid, causing cardiac or pulmonary distress. The formulation is causing hemolysis or embolism. | Administer the IV bolus slowly, over 1-2 minutes.[3] Ensure the formulation is clear and free of any visible particulates. Reduce the concentration of organic solvents or surfactants if possible. |
| Swelling or irritation at the site of intraperitoneal (IP) injection. | The formulation is irritating, or the injection was accidentally subcutaneous (SQ). | Ensure the formulation has a pH close to physiological levels. Confirm proper IP injection technique, aspirating to ensure no urine or intestinal contents are drawn back into the syringe.[2][4][5][6] The injection site should be in the lower right abdominal quadrant to avoid the cecum and bladder.[4][5][6] |
| Inconsistent results with oral gavage (PO). | Improper gavage technique leading to administration into the lungs or esophagus. The compound has low oral bioavailability. | Ensure personnel are properly trained in oral gavage. Use a flexible gavage needle to minimize the risk of esophageal injury.[7][8] If bioavailability is the issue, consider formulation strategies to enhance absorption, such as particle size reduction or the use of absorption enhancers. |
Experimental Protocols
Preparation of this compound Formulation for Intravenous Administration
-
Weigh the required amount of this compound in a sterile vial.
-
Add DMSO to dissolve the compound completely. Vortex or sonicate if necessary.
-
In a separate tube, mix the required volumes of PEG300 and Tween 80.
-
Slowly add the PEG300/Tween 80 mixture to the this compound/DMSO solution while vortexing.
-
Add sterile saline dropwise to the mixture while continuously vortexing to reach the final desired concentration.
-
Visually inspect the final solution for any precipitation. If the solution is clear, it is ready for administration.
Oral Gavage Procedure in Mice
-
Determine the appropriate gavage needle size based on the mouse's weight.[7]
-
Measure the correct length of insertion for the gavage needle by holding it alongside the mouse, with the tip at the mouth and the end at the last rib.[9]
-
Restrain the mouse by scruffing the neck to immobilize the head.[8][9]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[8] The needle should pass easily without resistance.[7]
-
Once the needle is in the stomach (at the predetermined depth), slowly administer the this compound formulation.[7][9]
-
Slowly withdraw the gavage needle.
-
Monitor the animal for at least 10 minutes post-administration for any signs of distress.[8][10]
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | Bioavailability (%) |
| Intravenous (IV) | 2 | 1500 | 0.08 | 2500 | 100 |
| Intraperitoneal (IP) | 10 | 800 | 0.5 | 3000 | 24 |
| Oral (PO) | 20 | 250 | 1.0 | 1250 | 5 |
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 6. research.vt.edu [research.vt.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. research.fsu.edu [research.fsu.edu]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating K882 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to validate the cellular target engagement of K882, a novel inhibitor of the Src tyrosine kinase.[1] The performance of this compound is compared with established Src inhibitors, Dasatinib and Saracatinib, supported by experimental data and detailed protocols.
Introduction to this compound and its Target: Src Kinase
This compound is a recently identified small molecule inhibitor targeting Src, a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[1][2][3][4] Dysregulation of Src activity is implicated in the progression of various cancers, making it a key therapeutic target.[1] this compound binds to the ATP-binding hydrophobic pocket of Src, thereby inhibiting its kinase activity and downstream signaling pathways, including Jak/Stat, PI3K/Akt, and RAS/MAPK.[1] Validating the direct interaction of this compound with Src within the complex cellular environment is crucial for its development as a therapeutic agent.
Comparative Analysis of Src Inhibitors
This section compares the biochemical potency and cellular activity of this compound with the well-established Src inhibitors Dasatinib and Saracatinib.
| Compound | Target(s) | IC50 (Src, cell-free) | Cellular Effects | Reference |
| This compound | Src | Not explicitly reported | Inhibits proliferation, migration, and invasion of NSCLC cells. Induces G2/M cell cycle arrest and apoptosis.[1] | [1] |
| Dasatinib | Multi-targeted (Src, Abl, c-Kit, etc.) | 0.8 nM | Inhibits proliferation and induces apoptosis in various cancer cell lines.[5][6] Can enhance metastatic potential in some models.[7] | [5] |
| Saracatinib (AZD0530) | Dual Src/Abl inhibitor | 2.7 nM | Induces G1/S cell cycle arrest, inhibits proliferation, migration, and invasion.[8][9][10] | [8] |
Experimental Methodologies for Target Engagement Validation
Several biophysical and biochemical methods can be employed to confirm the direct binding of this compound to Src kinase in a cellular context.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle lies in the thermal stabilization of a protein upon ligand binding.
Experimental Workflow: CETSA
References
- 1. Identification of a novel Src inhibitor this compound derived from quinazoline-based stilbenes with anti-NSCLC effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A back-door insight into the modulation of Src kinase activity by the polyamine spermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective requirement for Src kinases during VEGF-induced angiogenesis and vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation pathway of Src kinase reveals intermediate states as novel targets for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Dasatinib: a potent SRC inhibitor in clinical development for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dasatinib in breast cancer: Src-ing for response in all the wrong kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moleculeprobes.net [moleculeprobes.net]
- 9. Current Status of Src Inhibitors in Solid Tumor Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Saracatinib | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
Unraveling Kinase Rescue: A Comparative Guide to Restoring and Inhibiting Mutant Kinase Activity
For researchers, scientists, and drug development professionals, the term "rescue" in the context of mutant kinases can signify two distinct experimental strategies: the restoration of activity to a catalytically impaired mutant, or the "rescue" of a disease phenotype by inhibiting an overactive kinase. This guide provides a comprehensive comparison of these two approaches, using the well-documented chemical rescue of Src kinase mutants as a prime example of activity restoration and the action of the Src inhibitor K882 in cancer cells with kinase pathway mutations as an instance of phenotypic rescue.
Section 1: Chemical Rescue of Catalytically Inactive Mutant Kinase
The chemical rescue of a mutant enzyme is a technique where a small molecule restores the lost catalytic activity of a protein that has been rendered inactive by a specific mutation. This approach is invaluable for studying enzyme mechanisms and for the potential development of therapies for diseases caused by loss-of-function mutations.
A classic example is the rescue of Src tyrosine kinase mutants. A critical arginine residue (R388) in the catalytic loop of Src is essential for its phosphotransferase activity. Mutating this residue to alanine (B10760859) (R388A) results in a kinase that is approximately 200-fold less active than the wild-type enzyme. However, the activity of this mutant can be substantially restored by small molecules that can functionally mimic the guanidinium (B1211019) group of arginine.
Comparative Analysis of Small Molecule Rescue Agents for Src R388A
| Small Molecule | Concentration for Rescue | Extent of Activity Rescue | Key Characteristics |
| Imidazole | 5 mM | ~50% of wild-type Src activity[1] | Efficiently rescues the R388A mutant both in vitro and in living cells.[1][2] |
| 2-Aminoimidazole | Not specified | Potent rescue, comparable to imidazole[1] | A hybrid structure of guanidinium and imidazole, suggesting the importance of the imidazolium (B1220033) form for rescue.[1] |
| Guanidinium | Not specified | Partial recovery of kinase activity[3] | Directly mimics the side chain of the mutated arginine residue. |
Experimental Workflow: Chemical Rescue of Src R388A
Caption: Workflow for in vitro and cell-based chemical rescue experiments of a mutant kinase.
Detailed Methodologies
In Vitro Kinase Activity Assay:
-
Protein Purification: Express and purify the recombinant Src R388A mutant kinase.
-
Reaction Setup: Prepare a reaction mixture containing the purified mutant kinase, a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), a peptide substrate, and ATP.
-
Chemical Rescue: Add varying concentrations of the rescue compound (e.g., imidazole) to the reaction mixture.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using methods like radioactive ATP incorporation, fluorescence-based assays, or mass spectrometry.
Cell-Based Rescue of Downstream Signaling:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., mouse embryonic fibroblasts) and transfect with a plasmid encoding the Src R388A mutant.
-
Treatment: Treat the transfected cells with the chemical rescue agent at a non-toxic concentration.
-
Cell Lysis: After a defined incubation period, wash and lyse the cells to extract total protein.
-
Western Blot Analysis: Perform SDS-PAGE and western blotting to analyze the phosphorylation status of downstream signaling proteins known to be regulated by Src, such as ERK or STAT3, using phospho-specific antibodies.
Section 2: Phenotypic Rescue by Kinase Inhibition with this compound
In contrast to chemical rescue, phenotypic rescue in the context of cancer research often involves inhibiting the activity of a kinase that is driving a malignant phenotype. The small molecule this compound is a Src inhibitor that has been shown to "rescue" the uncontrolled proliferation of cancer cells harboring specific mutations, such as KRAS G12C.[1] Although this compound targets Src, its beneficial effect is observed in cells with mutations in other parts of a signaling pathway, highlighting the interconnectedness of cellular signaling.
This compound: A Src Inhibitor for Phenotypic Rescue in Mutant Cancer Cells
This compound demonstrates anti-tumor activity by inhibiting Src kinase, which in turn downregulates several critical downstream signaling pathways that are often hyperactivated in cancer.
Signaling Pathways Inhibited by this compound:
References
K882 Efficacy in Patient-Derived Organoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel Src inhibitor K882 and its alternatives for the treatment of Non-Small Cell Lung Cancer (NSCLC), with a focus on efficacy in patient-derived organoids (PDOs). While specific quantitative data for this compound in PDOs is not yet publicly available in detail, this document summarizes the existing knowledge on its mechanism of action and compares it with established and emerging therapies for KRAS-mutant NSCLC.
Introduction to this compound
This compound is a novel, quinazoline-based stilbene (B7821643) derivative identified as a potent inhibitor of the Src kinase.[1] It has demonstrated significant anti-tumor activity in preclinical models of NSCLC, particularly those harboring KRAS mutations. The primary mechanism of action of this compound involves binding to the ATP-binding hydrophobic pocket of Src, which in turn inhibits its downstream signaling pathways, including the Jak/Stat, PI3K/Akt, and RAS/MAPK pathways.[2]
Efficacy of this compound in Patient-Derived Organoids
A recent study has indicated that this compound exhibits "remarkable inhibitory activities on... tumor organoids growth in vitro."[1] However, at the time of this publication, specific quantitative data, such as IC50 values from patient-derived organoid studies, have not been released in publicly accessible literature. The available information from MedchemExpress indicates a Kd of 0.315 μM for Src and demonstrates tumor growth inhibition in xenograft models.[2]
Alternatives to this compound for KRAS-Mutant NSCLC
The therapeutic landscape for KRAS-mutant NSCLC is rapidly evolving. Key alternatives to this compound include direct KRAS G12C inhibitors and other Src family kinase inhibitors.
Direct KRAS G12C Inhibitors: Sotorasib and Adagrasib
Sotorasib (AMG 510) and Adagrasib (MRTX849) are FDA-approved inhibitors specifically targeting the KRAS G12C mutation, a common driver in NSCLC.
Other Src Family Kinase Inhibitors
Dasatinib and Saracatinib are broader Src family kinase inhibitors that have been investigated in various cancers.
Comparative Efficacy Data
The following table summarizes available efficacy data for this compound alternatives in various preclinical models. It is important to note that direct comparison is challenging due to variations in the models and experimental conditions.
| Drug | Target | Model System | Efficacy Metric (IC50/Response Rate) | Reference |
| This compound | Src | NSCLC Tumor Organoids | Data not publicly available | [1] |
| Sotorasib | KRAS G12C | KRAS G12C-mutant NSCLC cell lines (NCI-H358, MIA PaCa-2) | IC50 ≈ 0.006 μM and 0.009 μM, respectively | [3] |
| KRAS G12C-mutant NSCLC patient-derived xenografts | Tumor regression | [3] | ||
| Phase 2 Clinical Trial (KRAS G12C NSCLC) | Objective Response Rate: 37.1% | [4] | ||
| Adagrasib | KRAS G12C | KRAS G12C-mutant NSCLC cell lines | Potent inhibition | [4] |
| Phase 3 Clinical Trial (KRYSTAL-12) | Objective Response Rate: 32% | [4] | ||
| Dasatinib | Src, BCR-ABL, c-Kit, PDGFR | Various cancer cell lines | Variable IC50 values | N/A |
| Saracatinib | Src | Various cancer cell lines | Variable IC50 values | N/A |
Note: The lack of publicly available, peer-reviewed data on this compound's IC50 in patient-derived organoids prevents a direct quantitative comparison in this context. The data for alternatives are derived from a mix of 2D cell culture, xenograft models, and clinical trials, which may not be directly comparable to organoid efficacy.
Experimental Protocols
General Protocol for Patient-Derived Organoid (PDO) Establishment from NSCLC Tissue
This protocol is a generalized procedure and may require optimization based on the specific tumor characteristics.
-
Tissue Acquisition and Processing:
-
Obtain fresh tumor tissue from surgical resection or biopsy in a sterile collection medium on ice.
-
Mechanically mince the tissue into small fragments (1-2 mm³).
-
Digest the tissue fragments using a cocktail of enzymes (e.g., collagenase, dispase, and DNase) at 37°C with agitation.
-
Filter the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue.
-
Wash the cells with a basal medium (e.g., Advanced DMEM/F12).
-
-
Organoid Culture:
-
Resuspend the cell pellet in a basement membrane matrix (e.g., Matrigel).
-
Plate droplets of the cell-matrix mixture into pre-warmed culture plates.
-
Allow the matrix to solidify at 37°C.
-
Overlay with a specialized organoid growth medium containing growth factors (e.g., EGF, Noggin, R-spondin), inhibitors (e.g., A83-01, SB202190), and other supplements.
-
Culture the organoids in a humidified incubator at 37°C and 5% CO₂.
-
Monitor organoid formation and change the medium every 2-3 days.
-
-
Organoid Passaging:
-
Mechanically or enzymatically dissociate mature organoids.
-
Re-plate the fragments or single cells in a fresh basement membrane matrix.
-
Protocol for Drug Efficacy Testing in PDOs
-
Organoid Plating:
-
Plate established organoids in a 96-well plate format within a basement membrane matrix.
-
Allow organoids to reform and grow for a defined period (e.g., 24-48 hours).
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound, Sotorasib) in the organoid growth medium.
-
Replace the medium in the wells with the drug-containing medium. Include appropriate vehicle controls.
-
Incubate the plates for a specified duration (e.g., 72-120 hours).
-
-
Viability Assessment:
-
Measure cell viability using a suitable assay, such as a CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Alternatively, use high-content imaging to assess organoid size, morphology, and cell death markers.
-
-
Data Analysis:
-
Normalize the viability data to the vehicle control.
-
Generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for each compound.
-
Visualizations
This compound Mechanism of Action: Src Signaling Pathway Inhibition
Caption: this compound inhibits Src kinase, blocking downstream pro-survival signaling pathways.
Experimental Workflow for this compound Efficacy Testing in Patient-Derived Organoids
Caption: Workflow for assessing this compound efficacy in patient-derived organoids.
Conclusion
This compound presents a promising therapeutic strategy for KRAS-mutant NSCLC by targeting the Src signaling pathway. While initial findings in tumor organoids are encouraging, the lack of detailed, publicly available quantitative data currently limits a direct and robust comparison with established treatments like Sotorasib and Adagrasib in this advanced preclinical model. Further publication of in vitro efficacy data from patient-derived organoid studies will be crucial to fully understand the potential of this compound and its place in the therapeutic armamentarium against NSCLC. Researchers are encouraged to consult the primary literature as it becomes available for the most up-to-date and detailed information.
References
Cross-Validation of K882 Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the biological effects of the novel Src inhibitor, K882, with the effects of small interfering RNA (siRNA)-mediated knockdown of its putative targets. This compound has been identified as a potent inhibitor of Src kinase and its downstream signaling pathways, including PI3K/Akt/mTOR, Jak/Stat, and Ras/MAPK, exerting anti-tumor effects in non-small cell lung cancer (NSCLC).[1] To rigorously confirm that the observed cellular and molecular effects of this compound are indeed a direct result of its on-target activity, a comparison with genetic knockdown of the intended targets is essential. This guide outlines the experimental strategies, data presentation, and key considerations for such a validation study.
Comparative Data Summary
While direct experimental data comparing this compound with siRNA is not yet publicly available, this section presents a template with representative data for comparing a small molecule inhibitor with siRNA targeting its key signaling pathways. The tables below are structured to facilitate a clear comparison of expected outcomes.
Table 1: Comparison of Effects on Cell Viability
| Treatment | Target(s) | Cell Line | IC50 / % Inhibition |
| This compound | Src, PI3K, STAT3, MAPK | NCI-H358 | Hypothetical IC50: 1.5 µM |
| Src siRNA | Src | NCI-H358 | Expected: ~40-50% inhibition[2][3] |
| PI3K siRNA | PIK3CA/PIK3CB | NCI-H358 | Expected: ~30-40% inhibition[4][5] |
| STAT3 siRNA | STAT3 | NCI-H358 | Expected: ~30-50% inhibition[6][7] |
| MEK1/2 siRNA | MAP2K1/MAP2K2 | NCI-H358 | Expected: ~25-35% inhibition[8] |
| Scrambled siRNA | N/A (Control) | NCI-H358 | No significant inhibition |
Table 2: Comparison of Effects on Target Protein Levels (Western Blot)
| Treatment | p-Src (Y416) | Total Src | p-Akt (S473) | Total Akt | p-STAT3 (Y705) | Total STAT3 | p-ERK1/2 (T202/Y204) | Total ERK1/2 |
| This compound | ↓↓↓ | ↔ | ↓↓ | ↔ | ↓↓ | ↔ | ↓↓ | ↔ |
| Src siRNA | ↓↓↓ | ↓↓↓ | ↓ | ↓ | ↓ | ↔ | ↓ | ↔ |
| PI3K siRNA | ↔ | ↔ | ↓↓↓ | ↔ | ↔ | ↔ | ↔ | ↔ |
| STAT3 siRNA | ↔ | ↔ | ↔ | ↔ | ↓↓↓ | ↓↓↓ | ↔ | ↔ |
| MEK1/2 siRNA | ↔ | ↔ | ↔ | ↔ | ↔ | ↔ | ↓↓↓ | ↔ |
| Scrambled siRNA | ↔ | ↔ | ↔ | ↔ | ↔ | ↔ | ↔ | ↔ |
(Arrow notation: ↓↓↓ Strong decrease; ↓↓ Moderate decrease; ↓ Slight decrease; ↔ No change)
Experimental Protocols
Herein are detailed methodologies for key experiments to cross-validate the effects of this compound with siRNA-mediated gene silencing.
1. Cell Culture
-
Cell Line: NCI-H358 (human NSCLC cell line with KRAS mutation) or other relevant cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
2. siRNA Transfection
-
Reagents: Use commercially available, validated siRNAs targeting human Src, PIK3CA, STAT3, and MAP2K1/2. A non-targeting (scrambled) siRNA should be used as a negative control. A suitable transfection reagent (e.g., Lipofectamine RNAiMAX) is also required.
-
Protocol:
-
Seed cells in 6-well or 96-well plates to achieve 30-50% confluency on the day of transfection.
-
For each well of a 6-well plate, dilute 30-50 pmol of siRNA into 250 µL of Opti-MEM medium. In a separate tube, dilute 5-10 µL of Lipofectamine RNAiMAX into 250 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.[9]
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 48-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically.[10]
-
3. Small Molecule Inhibitor Treatment
-
Reagent: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for Western blotting).
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. A vehicle control (DMSO) should be included at the same final concentration as the highest this compound dose. The final DMSO concentration should be kept below 0.1% in all wells.[9]
-
Replace the existing media with media containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24-72 hours).
-
4. Western Blot Analysis
-
Protocol:
-
After treatment with this compound or transfection with siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against p-Src (Y416), Total Src, p-Akt (S473), Total Akt, p-STAT3 (Y705), Total STAT3, p-ERK1/2 (T202/Y204), Total ERK1/2, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
5. Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Protocol (MTT):
-
Following treatment with this compound or transfection with siRNA in a 96-well plate, add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (vehicle-treated or scrambled siRNA-transfected) cells.
-
Visualizations: Signaling Pathways and Experimental Workflow
References
- 1. Identification of a novel Src inhibitor this compound derived from quinazoline-based stilbenes with anti-NSCLC effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous siRNA Targeting of Src and Downstream Signaling Molecules Inhibit Tumor Formation and Metastasis of a Human Model Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous siRNA targeting of Src and downstream signaling molecules inhibit tumor formation and metastasis of a human model breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RNA interference screens discover proteases as synthetic lethal partners of PI3K inhibition in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional studies of the PI(3)-kinase signalling pathway employing synthetic and expressed siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the potential therapeutic role of targeting STAT3 for overcoming drug resistance by regulating energy metabolism in chronic myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jbuon.com [jbuon.com]
- 8. Small-interfering RNA-mediated silencing of the MAPK p42 gene induces dual effects in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SignalSilence® Stat3 siRNA I | Cell Signaling Technology [cellsignal.com]
Independent Validation of K882 Anti-Tumor Activity: A Comparative Guide for Researchers
Objective: This guide provides an objective comparison of the reported anti-tumor activity of the novel Src inhibitor, K882, with established alternative therapies. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available experimental data and methodologies.
Executive Summary: this compound is a novel quinazoline-based stilbene (B7821643) derivative identified as a potent Src inhibitor with significant anti-tumor effects against non-small cell lung cancer (NSCLC), particularly in KRAS-mutant models.[1] Preclinical data from the initial reporting study indicates that this compound inhibits cancer cell proliferation, migration, and invasion, and induces apoptosis.[1] Mechanistically, this compound is reported to bind to the ATP binding pocket of Src, subsequently inhibiting downstream signaling pathways including Jak/Stat, PI3K/Akt, and RAS/MAPK.[1] It is critical to note that, to date, the anti-tumor activity of this compound has been described in a single primary study, and independent validation of these findings is not yet available in the public domain. This guide, therefore, compares the initial data on this compound with the well-established profiles of other anti-cancer agents targeting similar pathways, providing a benchmark for its potential therapeutic application while underscoring the need for further validation.
Comparative In Vitro Anti-Tumor Activity
The initial study on this compound reported significant inhibitory effects on the proliferation of KRAS G12C mutant NCI-H358 cells.[1] The following table summarizes the available in vitro data for this compound and compares it with other relevant anti-tumor agents.
| Compound | Target(s) | Cell Line | Assay Type | Reported IC50 / EC50 |
| This compound | Src | NCI-H358 (NSCLC, KRAS G12C) | Proliferation | Not specified in abstract |
| Dasatinib | Src, multi-kinase | Various | Proliferation | Varies by cell line |
| Saracatinib | Src | Various | Proliferation | Varies by cell line |
| Bosutinib | Src, Abl | Various | Proliferation | Varies by cell line |
| Adagrasib | KRAS G12C | Various | Proliferation | Varies by cell line |
| Sotorasib | KRAS G12C | Various | Proliferation | Varies by cell line |
Data for comparator agents is representative and varies based on specific studies and cell lines.
Comparative In Vivo Anti-Tumor Activity
This compound was evaluated in a NCI-H358 xenograft tumor model and demonstrated a potential tumor inhibition effect in vivo without causing obvious organ damage.[1] A commercial vendor of this compound reports tumor growth inhibitory rates of 42.48% (25 mg/kg), 49.72% (50 mg/kg), and 60.39% (100 mg/kg) in this model.[2] The table below provides a comparison with other agents used in NSCLC models.
| Compound | Model | Dosing | Reported Tumor Growth Inhibition |
| This compound | NCI-H358 Xenograft | 25-100 mg/kg, i.p., daily | 42.48% - 60.39% |
| Gefitinib | LG1 and LG50 PDX | 100 mg/kg, oral gavage | Significant inhibition in sensitive models |
| FBA-TPQ | MCF-7 Xenograft | 5-20 mg/kg/day, 3 days/week | Up to 71.6% |
| Paclitaxel | Various Xenografts | Varies | Varies |
| Erlotinib | NSCLC Xenografts | Varies | Varies |
Reported efficacy for comparator agents is dependent on the specific xenograft model, dosing regimen, and study duration.
Experimental Protocols
Detailed methodologies are crucial for the independent validation and comparison of anti-tumor agents. The following are summaries of standard protocols for key experiments relevant to the evaluation of this compound.
In Vitro Cell Viability and Proliferation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
In Vivo Xenograft Tumor Model
Xenograft models are used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Preparation: A suspension of cancer cells (e.g., NCI-H358) is prepared in a suitable medium, sometimes mixed with an extracellular matrix like Matrigel to enhance tumor formation.
-
Implantation: The cell suspension is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.
-
Randomization and Treatment: Once tumors reach a specified volume, the mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered according to a defined schedule, dose, and route of administration (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor volume and body weight are monitored throughout the study. The study endpoint may be a specific time point or when tumors in the control group reach a maximum allowed size.
-
Tissue Analysis: At the end of the study, tumors and major organs may be harvested for further analysis, such as histology, immunohistochemistry, or western blotting, to assess the compound's effect on the tumor microenvironment and potential toxicity.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Src Inhibition and Downstream Pathways
This compound is reported to inhibit the Src kinase, which in turn blocks several downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: this compound inhibits Src, blocking downstream Jak/Stat, PI3K/Akt, and RAS/MAPK signaling pathways.
Experimental Workflow for In Vivo Xenograft Study
The following diagram illustrates the typical workflow for an in vivo xenograft study to assess the anti-tumor activity of a compound like this compound.
Caption: Standard workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.
References
Safety Operating Guide
Navigating the Disposal of K882: A Comprehensive Guide for Laboratory Professionals
Disclaimer: The identifier "K882" does not correspond to a single, universally recognized chemical substance. The following disposal procedures are based on a hypothetical cytotoxic research compound and are intended as a general framework. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and their institution's environmental health and safety (EHS) guidelines for the exact substance they are handling to ensure safe and compliant disposal.
The proper disposal of laboratory chemicals is not merely a matter of regulatory compliance; it is a critical component of a robust safety culture. For potent compounds frequently used in drug development, such as cytotoxic agents, meticulous adherence to disposal protocols is paramount to protect personnel and the environment. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of the hypothetical cytotoxic agent this compound.
This compound Data Summary
For any chemical, the Safety Data Sheet (SDS) is the primary source of information regarding its hazards, handling, and disposal. The table below summarizes hypothetical quantitative data for this compound that would be pertinent to its safe disposal.
| Property | Value | Significance for Disposal |
| LD50 (Oral, Rat) | 5 mg/kg | Highly toxic; requires handling with extreme caution and containment to prevent ingestion. |
| Solubility in Water | <0.1 g/L | Poorly soluble in water; aqueous waste may contain undissolved particles. Do not dispose of down the drain. |
| Chemical Stability | Stable under standard conditions | No immediate risk of degradation into more hazardous byproducts under normal storage. |
| Reactivity | Reacts with strong oxidizing agents | Avoid mixing with incompatible chemicals, such as bleach, in waste containers to prevent hazardous chemical reactions. |
| Primary Hazard Class | Cytotoxic | Poses a significant risk to living cells; requires specialized handling and disposal as cytotoxic waste. |
Experimental Protocol: this compound Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound, from the initial handling of the waste to its final collection by EHS personnel.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE at all times when handling this compound waste. This includes a lab coat, double gloves (nitrile or other chemically resistant material), and safety glasses or goggles.
-
For procedures that may generate aerosols, such as the cleanup of a spill, a respirator may be necessary. Consult the specific SDS and your institution's guidelines.
2. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound, including used vials, pipette tips, gloves, and bench paper, must be disposed of in a designated cytotoxic waste container. These containers are typically yellow and clearly labeled with the cytotoxic symbol.
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions, cell culture media, and instrument effluent, must be collected in a sealed, leak-proof container. The container must be clearly labeled as "Hazardous Waste: this compound (Cytotoxic)" and include the concentration and date. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be placed in a puncture-resistant sharps container that is also designated for cytotoxic waste.
3. Decontamination of Work Surfaces and Equipment:
-
After handling this compound, decontaminate all work surfaces (e.g., biosafety cabinet, fume hood, benchtop) and non-disposable equipment.
-
A validated decontamination procedure should be used. This typically involves a multi-step process, such as an initial wipe with a detergent solution, followed by a wipe with a chemical inactivating agent (if available and validated for this compound), and a final rinse with 70% ethanol (B145695) or sterile water.
-
All materials used for decontamination, such as wipes and paper towels, must be disposed of as solid cytotoxic waste.
4. Waste Container Management:
-
Keep all this compound waste containers sealed when not in use.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Do not overfill waste containers. Fill to no more than 80% of the container's capacity.
-
Once a waste container is full, complete the hazardous waste tag with all required information and arrange for pickup by your institution's EHS department.
Visualizing the this compound Disposal Workflow
To further clarify the procedural flow for this compound disposal, the following diagram illustrates the decision-making process and key steps involved.
Caption: Workflow for the safe segregation and disposal of this compound waste.
By adhering to these detailed procedures and consulting the specific Safety Data Sheet for the compound in use, laboratories can ensure the safe and compliant disposal of potent chemical agents like this compound, thereby fostering a secure research environment for all personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
